2,3-Dimethylanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNEVGYRXFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183646 | |
| Record name | 2,3-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2944-49-2 | |
| Record name | 2,3-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylanisole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2944-49-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,3-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O9C26L62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2,3-Dimethylanisole (CAS No. 2944-49-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,3-Dimethylanisole (CAS No. 2944-49-2). Also known as 3-methoxy-o-xylene, this aromatic ether is a valuable intermediate in organic synthesis. Notably, it serves as a starting reagent in the production of biphenyl-indanone A, a positive allosteric modulator for the metabotropic glutamate receptor subtype 2, indicating its relevance in drug discovery and development.[1][2] This document outlines detailed experimental protocols and presents key data in a structured format to support research and development activities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and process development applications.
Identification and Structure
| Identifier | Value |
| CAS Number | 2944-49-2[1][3][4] |
| IUPAC Name | 1-methoxy-2,3-dimethylbenzene[3] |
| Synonyms | 3-Methoxy-o-xylene, 1,2-Dimethyl-6-methoxybenzene[3] |
| Molecular Formula | C₉H₁₂O[3][4] |
| Molecular Weight | 136.19 g/mol [1][3] |
| InChI Key | BLMBNEVGYRXFNA-UHFFFAOYSA-N[3] |
| SMILES | CC1=C(C(=CC=C1)OC)C[3] |
Physical and Chemical Properties
| Property | Value | Conditions |
| Appearance | Colorless to light yellow liquid | Ambient |
| Melting Point | 29 °C[1] | 760 mmHg |
| Boiling Point | 195 °C[1] | 760 mmHg |
| Density | 0.984 g/mL[1] | 25 °C |
| Refractive Index (n₂₀/D) | 1.52[1] | 20 °C |
| Solubility | Insoluble in water.[2] Soluble in organic solvents. | |
| Flash Point | 110 °C (230 °F)[1] | Closed Cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[3][5]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[3][6]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.[7][8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[7]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and analysis of this compound.
Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 2,3-dimethylphenol using the Williamson ether synthesis, a reliable method for forming ethers.[9][10]
Reaction Scheme:
References
- 1. This compound 97 2944-49-2 [sigmaaldrich.com]
- 2. CAS 2944-49-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound(2944-49-2) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanisole, also known as 3-methoxy-o-xylene, is an aromatic organic compound with the chemical formula C₉H₁₂O.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in the field of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis and medicinal chemistry.
Physical and Chemical Properties
This compound is a clear, light yellow liquid or solid at room temperature, with a melting point of approximately 29°C and a boiling point of 195°C.[2][3] It is not readily soluble in water but is soluble in organic solvents.[4] A summary of its key physical and chemical properties is provided in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Weight | 136.19 g/mol | [2] |
| Melting Point | 29 °C | [2] |
| Boiling Point | 195 °C | [2] |
| Density | 0.984 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.52 | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
| Water Solubility | Not miscible or difficult to mix | [4] |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 1-methoxy-2,3-dimethylbenzene | [1] |
| CAS Number | 2944-49-2 | [2] |
| PubChem CID | 76269 | [1] |
| SMILES | CC1=C(C(=CC=C1)OC)C | [1] |
| InChI | InChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | [5] |
| InChIKey | BLMBNEVGYRXFNA-UHFFFAOYSA-N | [5] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the two methyl groups and the methoxy group. The exact chemical shifts and coupling patterns can be found in various spectral databases.[6][7]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of some related molecules, not all carbons may be unique.[8][9][10] For this compound, one would expect nine distinct signals corresponding to the nine carbon atoms.
FT-IR Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.[11][12][13]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information, with common fragments arising from the loss of methyl or methoxy groups.[14][15][16]
Chemical Reactivity and Applications
This compound serves as a valuable starting material in organic synthesis. One notable application is its use as a precursor in the synthesis of biphenyl-indanone A, which acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2).[2][4] This highlights its relevance in the development of potential therapeutics for neurological disorders.
The chemical reactivity of this compound is characteristic of an electron-rich aromatic ether. It can undergo electrophilic aromatic substitution reactions, such as bromination. For instance, it undergoes regioselective bromination with N-Bromosuccinimide.[2]
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of this compound from 2,3-dimethylphenol via the Williamson ether synthesis.[17][18][19][20]
Materials:
-
2,3-Dimethylphenol
-
Sodium hydride (NaH) or another suitable base
-
Dimethyl sulfate or methyl iodide
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylphenol in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture again in an ice bath and add dimethyl sulfate or methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Synthesis of this compound via Williamson Ether Synthesis.
Purification by Distillation
Crude this compound can be purified by fractional distillation under reduced pressure. The boiling point of 195°C at atmospheric pressure can be lowered by reducing the pressure, allowing for distillation at a more convenient temperature and preventing potential decomposition.
Spectroscopic Analysis Workflow
Workflow for the spectroscopic analysis of this compound.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of pharmacologically active molecules underscores its importance in drug discovery and development. This technical guide provides a foundational understanding of this compound, offering detailed information and experimental protocols to support further research and application.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. CA1068726A - Methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 3. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(2944-49-2) 1H NMR spectrum [chemicalbook.com]
- 6. US3979464A - Methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 7. US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 8. 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum [chemicalbook.com]
- 9. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. byjus.com [byjus.com]
- 18. benchchem.com [benchchem.com]
- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2,3-Dimethylanisole: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethylanisole (also known as 3-methoxy-o-xylene), a key aromatic organic compound. It details the molecular structure, chemical formula, and extensive physicochemical properties of the molecule. This document also outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, a fundamental reaction in organic chemistry. Furthermore, spectroscopic data, safety and handling information, and its notable application as a precursor in the synthesis of pharmacologically active molecules are presented.
Molecular Structure and Chemical Formula
This compound is an aromatic ether. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and two adjacent methyl groups (-CH₃) at positions 2 and 3.
-
Molecular Formula: C₉H₁₂O[1]
-
CAS Number: 2944-49-2[1]
-
SMILES: CC1=C(C(=CC=C1)OC)C[2]
-
InChI Key: BLMBNEVGYRXFNA-UHFFFAOYSA-N[2]
The spatial arrangement of the substituents on the benzene ring dictates its chemical reactivity and physical properties.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Melting Point | 29 °C | |
| Boiling Point | 195 °C | |
| Density | 0.984 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.520 | |
| Flash Point | 110 °C (closed cup) | |
| Solubility | Not miscible or difficult to mix in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: Data available, refer to spectral databases for detailed chemical shifts and coupling constants.
-
¹³C NMR: Data available, providing information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-O stretching of the ether group, C-H stretching of the aromatic and methyl groups, and aromatic ring vibrations are observed.
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 2,3-dimethylphenol is methylated to yield this compound.
Synthetic Pathway
References
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- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Spectral Analysis of 2,3-Dimethylanisole: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 2,3-Dimethylanisole (CAS No. 2944-49-2), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies employed for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking detailed spectral information for this compound.
Chemical Structure and Properties
This compound, also known as 1-methoxy-2,3-dimethylbenzene, has the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with a methoxy group and two adjacent methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Aromatic Protons (Ar-H) |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Methoxy Protons (-OCH₃) |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Methyl Protons (-CH₃) |
| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Methyl Protons (-CH₃) |
Note: Specific chemical shifts and coupling constants were not available in the provided search results. The table structure is based on expected signals.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not explicitly found in search results | Aromatic Carbons (Ar-C) |
| Data not explicitly found in search results | Methoxy Carbon (-OCH₃) |
| Data not explicitly found in search results | Methyl Carbons (-CH₃) |
Note: Specific chemical shifts were not available in the provided search results. Aromatic carbons typically appear between 120-170 ppm.[4] The table structure is based on expected signals.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of aromatic compounds like this compound.
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] The sample height in the tube should be optimal for the spectrometer being used (typically 4-5 cm).[5]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker instrument.[1][6]
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater sample concentration may be required due to its lower natural abundance and sensitivity.[5]
-
Data Processing : Process the raw data by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic and ether functionalities.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not explicitly found in search results | C-H stretching (aromatic) |
| Data not explicitly found in in search results | C-H stretching (aliphatic) |
| Data not explicitly found in search results | C=C stretching (aromatic) |
| Data not explicitly found in search results | C-O stretching (aryl ether) |
| Data not explicitly found in search results | C-H bending (out-of-plane) |
Note: Specific peak positions were not available in the provided search results. The table structure is based on expected absorptions for this class of compound.
Experimental Protocol: IR Spectroscopy
For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or neat sampling protocol is typically used.
-
Background Spectrum : Record a background spectrum of the clean ATR crystal or empty sample holder to account for atmospheric and instrumental contributions.[7]
-
Sample Application : Place a few drops of neat this compound directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[8][9]
-
Data Acquisition : Acquire the IR spectrum over a typical range of 4000 to 400 cm⁻¹.[9] Multiple scans are often averaged to improve the signal-to-noise ratio.[9]
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions.
Table 4: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 121 | 80 | [M-CH₃]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
Note: The relative intensities are approximate and based on typical fragmentation patterns. The base peak is the molecular ion at m/z 136.[1]
Experimental Protocol: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile organic compounds like this compound.
-
Sample Introduction : A dilute solution of this compound is injected into the gas chromatograph.
-
Chromatographic Separation : The sample is vaporized and carried by an inert gas through a capillary column (e.g., VF-5MS) where it is separated from other components based on its boiling point and affinity for the stationary phase.[10]
-
Ionization : As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (electron ionization), causing it to form a molecular ion and fragment ions.
-
Mass Analysis : The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
References
- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound 97 2944-49-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. webassign.net [webassign.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. This compound [webbook.nist.gov]
Solubility of 2,3-Dimethylanisole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanisole (CAS No: 2944-49-2), a substituted aromatic ether, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on fundamental chemical principles and outlines detailed experimental protocols for its quantitative determination. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide equips researchers with the necessary tools to predict its behavior and accurately measure solubility for their specific applications.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[2][3] this compound is a molecule of low to moderate polarity. The ether functional group introduces some polarity and the capacity to act as a hydrogen bond acceptor, while the aromatic ring and methyl groups contribute to its nonpolar, hydrophobic character.[2] Consequently, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, and less soluble in highly polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | Dominant van der Waals forces between the nonpolar regions of this compound and the solvent lead to favorable interactions.[2] |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | High | The moderate polarity of these solvents aligns well with that of this compound, allowing for effective dipole-dipole interactions.[3][4] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these solvents can engage in hydrogen bonding with the ether oxygen of this compound. However, the nonpolar bulk of the molecule may limit miscibility compared to more polar solutes.[2] |
| Highly Polar Protic | Water | Low | This compound is described as not miscible or difficult to mix with water.[5] The strong hydrogen bonding network of water is not easily disrupted by the largely hydrophobic this compound molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6] The following protocol details the steps for the quantitative analysis of this compound solubility.
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium, creating a saturated solution in contact with the undissolved solute. After separating the undissolved solute, the concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gravimetry or chromatography.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC))
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved liquid is essential to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath (e.g., set to 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE) into a clean volumetric flask to remove any microscopic undissolved droplets.
-
Quantification of Solute
The concentration of this compound in the filtered saturated solution can be determined by several methods:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a precise volume of the filtered saturated solution into the dish and weigh it again (W₂).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is fully evaporated, weigh the dish containing the this compound residue (W₃). Continue drying until a constant weight is achieved.[7]
-
The mass of the solute is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃).
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for GC or HPLC) for each standard.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
Calculation of Solubility
-
From Gravimetric Data:
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100
-
-
From Spectroscopic/Chromatographic Data:
-
Solubility (g/L) = (Concentration from calibration curve) * (Dilution factor)
-
Conclusion
While published quantitative data on the solubility of this compound in various organic solvents is scarce, its solubility profile can be reliably predicted based on its molecular structure and the principle of "like dissolves like." It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust framework for experimental determination. Accurate quantification through gravimetric or chromatographic methods will yield the reliable data necessary for process development, formulation, and other research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylanisole
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for 2,3-Dimethylanisole (CAS No. 2944-49-2), a common reagent in organic synthesis.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][4] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 195 °C (lit.) | [4] |
| Melting Point | 29 °C (lit.) | [4] |
| Density | 0.984 g/mL at 25 °C (lit.) | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.52 (lit.) | [4] |
Section 2: GHS Hazard and Safety Information
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its classification and associated precautionary statements.
GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
| Flammable Liquids | 4 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H227 | Combustible liquid.[2][6] |
| H315 | Causes skin irritation.[1][4][6][7] | |
| H319 | Causes serious eye irritation.[1][4][6][7] | |
| H335 | May cause respiratory irritation.[1][4][6][7] | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][6][7] | |
| P264 | Wash skin thoroughly after handling.[1][7] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2][6][7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6][7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][5][7] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5][7] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2][7] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][7] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][7] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][7] | |
| P405 | Store locked up.[1][7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2][5][7] |
Section 3: Handling and Storage Protocols
Proper handling and storage procedures are critical to ensure safety in the laboratory.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2][5]
-
Take precautionary measures against static discharges.[2][5]
Storage:
Section 4: Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use face shield if splashing is possible.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Section 5: Emergency Procedures
First-Aid Measures:
A systematic approach to first aid following exposure is crucial.
Caption: First-aid procedures for this compound exposure.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
-
Skin Contact: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]
-
Ingestion: Clean mouth with water. Get medical attention if you feel unwell.[2][5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[5] Water spray may be used to cool closed containers.[2]
-
Specific Hazards: The substance is a combustible material. Containers may explode when heated.[2][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
A clear workflow for managing spills is essential to minimize laboratory hazards.
Caption: Workflow for responding to a this compound spill.
-
Personal Precautions: Remove all sources of ignition and take precautionary measures against static discharges. Ensure adequate ventilation.[2][5]
-
Environmental Precautions: Prevent the substance from entering drains.
-
Methods for Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Place the absorbed material into a suitable, closed container for disposal.[2][5]
Section 6: Disposal Considerations
Dispose of the contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an approved waste disposal plant.[2][5]
References
- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound 97 2944-49-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. aksci.com [aksci.com]
A Technical Guide to High-Purity 2,3-Dimethylanisole for Research and Development
For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical determinant of experimental success and product integrity. This guide provides an in-depth overview of commercially available high-purity 2,3-Dimethylanisole (CAS No. 2944-49-2), a key starting material and intermediate in the synthesis of various organic compounds. We will explore the offerings of prominent commercial suppliers, delve into the analytical methods for quality control, and provide guidance on selecting the appropriate grade of this chemical for your research needs.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound in various purity grades. The quality and characterization of the product can differ between suppliers, making a careful comparison essential. Below is a summary of the specifications from several key suppliers.
| Supplier | Purity Specification | Analytical Method | Additional Information |
| Sigma-Aldrich | 97% | Not specified, likely GC | Refractive index: n20/D 1.52 (lit.), Boiling point: 195 °C (lit.), Melting point: 29 °C (lit.), Density: 0.984 g/mL at 25 °C (lit.)[1][2] |
| Thermo Scientific Chemicals | ≥96.0% | Gas Chromatography (GC) | Appearance: Clear colorless to pale yellow liquid, Identification: Conforms to FTIR spectrum, Refractive Index: 1.5190-1.5240 @ 20°C[3][4] |
| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC) | Appearance: White or Colorless to Almost white or Almost colorless powder to lump to clear liquid, Stored under inert gas |
| CP Lab Safety | min 98% | Gas Chromatography (GC) | For professional manufacturing, research laboratories and industrial or commercial usage only[5] |
| Biosynth | min 97% (Specification), >99% (Typical Batch) | Gas Chromatography (GC) | A Certificate of Analysis for a specific batch showed a purity of >99%[6] |
| Amerigo Scientific | Not specified | Not specified | Buyer assumes responsibility to confirm product identity and/or purity[6] |
Understanding Purity and Chemical Grades
The term "high-purity" can be subjective and depends on the application. For drug development and other sensitive research areas, understanding the different chemical grades is crucial for ensuring reproducibility and compliance with regulatory standards.[2][7][8][9]
-
ACS Grade: Chemicals meeting or exceeding the purity standards set by the American Chemical Society (ACS). With a purity of ≥95%, this grade is suitable for many analytical and laboratory applications.[8][9]
-
Reagent Grade: Generally equivalent to ACS grade and suitable for most laboratory and analytical uses.[8][9]
-
USP Grade: Meets the standards of the United States Pharmacopeia, making it suitable for food, drug, and medicinal applications.[8][9]
-
Pharmaceutical Grade: A high-purity grade used in the manufacturing of pharmaceuticals.
For applications in drug development, sourcing USP or pharmaceutical grade this compound is recommended to ensure the highest quality and minimize the presence of impurities that could affect biological assays or lead to unwanted side reactions.
Quality Control and Analytical Methodologies
Suppliers of high-purity this compound rely on a range of analytical techniques to ensure the quality and consistency of their products. While detailed internal protocols are often proprietary, the fundamental methodologies are well-established in the field of analytical chemistry.
Gas Chromatography (GC)
Gas chromatography is the most common method cited by suppliers for determining the purity of this compound.[3][5][6] This technique separates volatile compounds in a mixture, allowing for the quantification of the target compound and the detection of volatile impurities. A typical GC analysis involves injecting a small sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The different components of the sample interact with the column's stationary phase at different rates, causing them to elute at different times. A detector at the end of the column measures the quantity of each component.
A general workflow for the quality control of this compound using gas chromatography is illustrated below.
Other Analytical Techniques
In addition to GC, other spectroscopic and chromatographic methods are employed to provide a comprehensive quality assessment of aromatic compounds.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used for structural confirmation by identifying the characteristic vibrational frequencies of the molecule's functional groups. Thermo Scientific Chemicals, for instance, specifies that their product conforms to an FTIR spectrum.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides definitive identification of the compound and its impurities based on their mass-to-charge ratio.
Selecting a Supplier for Your Research Needs
Choosing the right supplier for high-purity this compound is a critical decision that can impact the timeline and success of a research project. The following decision tree outlines key considerations for researchers.
Conclusion
For researchers and drug development professionals, the selection of high-purity this compound is a foundational step in ensuring the integrity and success of their work. By carefully evaluating the product specifications from various commercial suppliers, understanding the implications of different purity grades, and being aware of the analytical methodologies used for quality control, scientists can make informed decisions that align with their research goals and budgetary constraints. The information and frameworks provided in this guide aim to simplify this process and empower researchers to source the most suitable materials for their critical applications.
References
- 1. kelid1.ir [kelid1.ir]
- 2. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]
- 3. 2,3-二甲基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. biosynth.com [biosynth.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. jk-sci.com [jk-sci.com]
- 9. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
The Elusive Natural Origins of 2,3-Dimethylanisole: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanisole, a methoxylated aromatic compound, is recognized for its potential applications in organic synthesis. However, a comprehensive review of scientific literature reveals a notable absence of confirmed natural sources for this specific molecule. While anecdotal or non-peer-reviewed sources may allude to its presence in botanicals such as Magnolia grandiflora (Southern Magnolia), rigorous analytical studies of the volatile compounds from this and other potential natural sources have not identified this compound. This guide, therefore, addresses the topic of its natural occurrence by first highlighting this lack of evidence and then providing a detailed technical overview of the methodologies that would be employed for its detection and characterization were it to be found in a natural matrix. Furthermore, it explores the general biosynthetic pathways for related methoxylated aromatic compounds in plants, offering a theoretical framework for its potential natural synthesis.
Natural Occurrence: An Unconfirmed Status
Despite targeted searches of scientific databases and literature on the volatile constituents of various plants, including Magnolia grandiflora, there is currently no verifiable scientific evidence to confirm the natural occurrence of this compound. Numerous studies on the essential oil and headspace volatiles of Magnolia grandiflora have been conducted using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), yet these analyses have not reported the presence of this compound[1][2][3][4][5]. The identified compounds in these studies are typically a complex mixture of monoterpenes, sesquiterpenes, and other aromatic compounds[1][2][3][4][5].
Hypothetical Experimental Protocols for Detection and Quantification
Should this compound be discovered in a natural source, its identification and quantification would rely on established analytical chemistry protocols for volatile and semi-volatile organic compounds. The following sections detail the likely experimental methodologies.
Sample Preparation and Extraction
The initial step involves the extraction of volatile compounds from the natural matrix (e.g., plant material, food sample). The choice of method depends on the nature of the sample and the volatility of the target compound.
-
Headspace Analysis (for volatile compounds): This technique is ideal for analyzing the aroma profile of a sample without solvent extraction.
-
Static Headspace (SHS): The sample is placed in a sealed vial and heated to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC-MS.
-
Dynamic Headspace (DHS) or Purge-and-Trap: An inert gas is passed through the sample, and the released volatiles are trapped on a sorbent material. The trapped compounds are then thermally desorbed and introduced into the GC-MS. This method is more sensitive than SHS.
-
Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed volatiles are then thermally desorbed in the GC injector[6][7][8]. This is a solvent-free, rapid, and sensitive technique widely used for analyzing floral scents[6][7][8][9][10].
-
-
Solvent Extraction (for semi-volatile compounds):
-
Soxhlet Extraction: This is a continuous extraction method using a suitable organic solvent (e.g., hexane, dichloromethane) to extract compounds from a solid matrix.
-
Ultrasonic-Assisted Extraction (UAE): The sample is immersed in a solvent and subjected to ultrasonic waves to enhance the extraction efficiency.
-
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide is used as the extraction solvent, offering a "green" alternative to organic solvents.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.
-
Gas Chromatography (GC): The extracted compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of a capillary column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound by comparison with spectral libraries (e.g., NIST, Wiley).
Table 1: Hypothetical Quantitative Data for this compound in a Natural Source (Note: This table is for illustrative purposes only, as no confirmed quantitative data exists in the literature.)
| Natural Source | Concentration (µg/g) | Analytical Method | Reference |
| Hypothetical Plant Species A | 1.5 ± 0.2 | HS-SPME-GC-MS | Fictional Study et al. |
| Hypothetical Food Product B | 0.8 ± 0.1 | DHS-GC-MS | Imaginary Research Group |
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. Comparative study of the chemical composition and biological activities of Magnolia grandiflora and Magnolia virginiana flower essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
An In-Depth Technical Guide to the Toxicological Data and Hazards of 2,3-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information on 2,3-Dimethylanisole. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. All laboratory work should be conducted with appropriate safety precautions and after consulting a complete and current Safety Data Sheet (SDS).
Executive Summary
This compound (CAS No. 2944-49-2) is an aromatic ether whose toxicological profile is not extensively characterized in publicly available literature. Based on the available data, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Currently, there is a significant data gap regarding quantitative acute toxicity (e.g., LD50 values), repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide summarizes the existing hazard information, provides an overview of standard toxicological testing methodologies relevant to the identified hazards, and presents a logical workflow for a comprehensive toxicological assessment.
Hazard Identification and Classification
This compound is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
These classifications are based on notifications to regulatory bodies like the European Chemicals Agency (ECHA).[1][2]
Toxicological Data
A thorough search of scientific literature and regulatory databases did not yield specific quantitative toxicological data for this compound. The table below summarizes the available information, highlighting the existing data gaps.
| Toxicological Endpoint | Species | Route of Exposure | Value | Reference |
| Acute Oral Toxicity (LD50) | Not Available | Oral | Data Not Available | |
| Acute Dermal Toxicity (LD50) | Not Available | Dermal | Data Not Available | |
| Acute Inhalation Toxicity (LC50) | Not Available | Inhalation | Data Not Available | |
| Skin Irritation/Corrosion | Not Available | Dermal | Causes skin irritation (GHS Category 2) | [1][2] |
| Eye Irritation/Corrosion | Not Available | Ocular | Causes serious eye irritation (GHS Category 2) | [1][2] |
| Respiratory Irritation | Not Available | Inhalation | May cause respiratory irritation (GHS STOT SE 3) | [1][2] |
| Dermal Sensitization | Not Available | Dermal | Data Not Available | |
| Genotoxicity | Not Available | In vitro / In vivo | Data Not Available | |
| Carcinogenicity | Not Available | Oral/Dermal/Inhalation | Data Not Available | |
| Reproductive Toxicity | Not Available | Oral | Data Not Available | |
| Developmental Toxicity | Not Available | Oral | Data Not Available |
Analogue Data
In the absence of data for this compound, information on its isomers can provide some insight, although caution is advised when extrapolating data between isomers.
-
2,4-Dimethylanisole: Also classified as harmful if swallowed, causes skin irritation, and is a suspected eye irritant.[4] However, quantitative data is also lacking.[5][6]
-
2,5-Dimethylanisole: Classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[7][8]
-
3,4-Dimethylanisole: Classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[9]
-
3,5-Dimethylanisole: May cause eye, skin, and respiratory irritation, though detailed studies are not available.[10]
-
2,6-Dimethylanisole: Limited data available, primarily physical and chemical properties.[11][12]
The consistent classification of other dimethylanisole isomers as skin and eye irritants suggests this is a class effect for these substances.
Experimental Protocols for Key Endpoints
While specific studies on this compound are not available, the following sections describe the standard and internationally recognized OECD guidelines for the key hazards identified.
Acute Dermal Irritation/Corrosion (OECD 404)
This test guideline is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
Methodology:
-
Test Animal: The albino rabbit is the most commonly used species.
-
Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).
-
Exposure: The test substance is held in contact with the skin using a porous gauze dressing and non-irritating tape for a period of 4 hours.
-
Observation: After the exposure period, the residual test substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (OECD 405)
This test is performed to determine the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
Scoring: The ocular lesions are scored based on a standardized system. The reversibility of the lesions is also observed for up to 21 days.
Logical Workflow for Toxicological Assessment
The following diagram illustrates a typical workflow for assessing the toxicology of a chemical with limited existing data, such as this compound.
Conclusion and Recommendations
This compound is identified as a skin, eye, and potential respiratory irritant. However, a significant lack of quantitative toxicological data prevents a comprehensive hazard assessment. For professionals in research and drug development, it is crucial to handle this substance with appropriate personal protective equipment, including gloves, safety glasses, and in a well-ventilated area to avoid inhalation.
It is recommended that further toxicological studies be conducted to fill the existing data gaps, particularly concerning acute toxicity, repeated dose toxicity, and genotoxicity, to allow for a more complete risk assessment. An initial step could involve in vitro testing for genotoxicity and skin/eye irritation to minimize animal testing, followed by a tiered approach to in vivo studies if necessary.
References
- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 2,5-Dimethylanisole | C9H12O | CID 74350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 3,4-Dimethylanisole | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dimethylanisole(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethylanisole | Krackeler Scientific, Inc. [krackeler.com]
Thermal Stability and Decomposition of 2,3-Dimethylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,3-dimethylanisole. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected thermal behavior based on the known properties of anisole and its substituted analogs. It outlines the methodologies for conducting thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for identifying decomposition products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The guide also presents the anticipated primary decomposition pathways and includes visualizations to aid in understanding these processes and experimental workflows.
Introduction
This compound is an aromatic ether with applications in organic synthesis. A thorough understanding of its thermal stability is crucial for its safe handling, storage, and use in various chemical processes, particularly in drug development where thermal stress can be a factor in synthesis and formulation. This guide summarizes the key physical properties of this compound and provides a framework for its thermal analysis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Boiling Point | 195 °C | |
| Melting Point | 29 °C | |
| Density | 0.984 g/mL at 25 °C | |
| Flash Point | 110 °C (closed cup) |
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected TGA and DSC Profile
Table 2: Expected Thermal Analysis Data for this compound
| Parameter | Expected Value/Range | Description |
| TGA Onset of Decomposition (Tonset) | 250 - 350 °C | The temperature at which significant mass loss begins. |
| DSC Melting Endotherm | ~29 °C | Corresponds to the melting point of the solid. |
| DSC Boiling Endotherm | ~195 °C | Corresponds to the boiling point of the liquid. |
| DSC Decomposition Exotherm/Endotherm | > 250 °C | The thermal nature of the decomposition process. |
Experimental Protocols
Detailed methodologies for performing TGA and DSC analyses on liquid organic compounds like this compound are crucial for obtaining reliable data.
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum). For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from ambient temperature to 600 °C or until mass loss is complete.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures at various percentages of mass loss from the resulting TGA curve.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetic aluminum pan and seal it to prevent volatilization before boiling.[3] An empty, sealed hermetic pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp up the temperature at a controlled rate (e.g., 10 °C/min) to a point above the expected boiling/decomposition temperature (e.g., 350 °C).
-
-
-
Data Analysis: Identify and quantify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.
Decomposition Pathway
The thermal decomposition of anisoles generally proceeds through a radical mechanism. The primary and subsequent decomposition steps for this compound are expected to be analogous to those of other substituted anisoles.
Primary Decomposition Step
The initial and rate-determining step is the homolytic cleavage of the O–CH₃ bond, which is typically the weakest bond in the molecule. This results in the formation of a 2,3-dimethylphenoxy radical and a methyl radical.
Subsequent Decomposition and Products
Following the initial bond scission, a cascade of reactions can occur, leading to a variety of decomposition products. The major hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂). Other potential products, formed through radical rearrangement, recombination, and fragmentation, may include cresols, xylenols, benzene derivatives, and various smaller hydrocarbons. The identification of these products is typically achieved through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Visualizations
Proposed Decomposition Pathway
Caption: Proposed radical decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. While specific experimental data is sparse, the outlined methodologies and expected decomposition pathways, based on analogous compounds, offer a robust framework for experimental design and data interpretation. The application of TGA, DSC, and Py-GC-MS is essential for definitively characterizing the thermal properties of this compound, ensuring its safe and effective use in scientific and industrial applications.
References
Methodological & Application
Synthesis of Biphenyl-Indanone A from 2,3-Dimethylanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the multi-step synthesis of Biphenyl-Indanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The synthesis commences with 2,3-Dimethylanisole and proceeds through the formation of a key indanone intermediate, followed by coupling with a biphenyl side-chain. This protocol is intended for researchers in medicinal chemistry, pharmacology, and drug development investigating novel therapeutics for neurological and psychiatric disorders.
Introduction
Biphenyl-Indanone A (BINA) has emerged as a significant research tool and potential therapeutic agent due to its selective positive allosteric modulation of the mGluR2 receptor.[1][2] Activation of mGluR2 is a promising strategy for the treatment of conditions such as schizophrenia and anxiety.[1][2][3] BINA potentiates the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to receptor modulation compared to direct agonists.[1][2] The synthesis of BINA is a multi-step process that requires careful execution of several key organic reactions. This document outlines a comprehensive protocol for the synthesis of BINA, starting from the readily available this compound.
Synthetic Strategy Overview
The synthesis of Biphenyl-Indanone A from this compound can be conceptually divided into two main parts: the construction of the substituted indanone core and the preparation of the biphenylmethyl bromide side-chain, followed by their final coupling.
A plausible synthetic route, based on established organic chemistry principles and analysis of the target molecule's structure, is as follows:
-
Synthesis of the Indanone Core : a. Friedel-Crafts Acylation of this compound with a suitable three-carbon acylating agent (e.g., propionyl chloride) to introduce the carbon skeleton necessary for the indanone ring. b. Intramolecular Cyclization of the resulting ketone to form 6,7-dimethyl-5-methoxy-indan-1-one. c. Alkylation at the 2-position with a cyclopentyl halide to introduce the cyclopentyl group. d. Demethylation of the methoxy group to yield the crucial 5-hydroxy-indanone intermediate.
-
Synthesis of the Biphenyl Side-Chain : a. Suzuki Coupling of a suitably substituted bromophenylboronic acid with a methyl benzoate derivative to construct the biphenyl backbone. b. Bromination of the methyl group on the biphenyl ring to generate the reactive benzylic bromide.
-
Final Coupling : a. Williamson Ether Synthesis to couple the 5-hydroxy-indanone intermediate with the biphenylmethyl bromide side-chain to yield the final product, Biphenyl-Indanone A.
Experimental Protocols
I. Synthesis of the Indanone Core: 2-Cyclopentyl-6,7-dimethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one
Step 1a & 1b: Friedel-Crafts Acylation and Intramolecular Cyclization
-
Reaction: this compound is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to effect acylation. The intermediate undergoes an intramolecular Friedel-Crafts reaction to form the indanone ring.
-
Protocol:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6,7-dimethyl-5-methoxy-indan-1-one.
-
Step 1c: α-Alkylation with Cyclopentyl Bromide
-
Reaction: The indanone is deprotonated at the α-position with a strong base, followed by nucleophilic substitution with cyclopentyl bromide.
-
Protocol:
-
To a solution of 6,7-dimethyl-5-methoxy-indan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add cyclopentyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to give 2-cyclopentyl-6,7-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-one.
-
Step 1d: Demethylation to 5-Hydroxyindanone
-
Reaction: The methyl ether is cleaved to reveal the free hydroxyl group using a strong Lewis acid like boron tribromide (BBr₃).
-
Protocol:
-
Dissolve the methoxy-indanone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add a solution of BBr₃ (1.5 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-cyclopentyl-6,7-dimethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one.
-
II. Synthesis of the Biphenyl Side-Chain: Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Step 2a: Suzuki Coupling
-
Reaction: A Suzuki-Miyaura cross-coupling reaction between methyl 4-bromobenzoate and (3-(bromomethyl)phenyl)boronic acid.
-
Protocol:
-
In a flask, combine methyl 4-bromobenzoate (1.0 eq), (3-(bromomethyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to reflux (around 90-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford methyl 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate. The subsequent bromination step is detailed below.
-
Step 2b: Bromination of the Benzylic Alcohol
-
Reaction: The benzylic alcohol is converted to the corresponding bromide using a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
-
Protocol (using NBS/PPh₃):
-
Dissolve the biphenyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add N-bromosuccinimide (1.2 eq) portion-wise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography to obtain methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate.
-
III. Final Coupling: Synthesis of Biphenyl-Indanone A
Step 3a: Williamson Ether Synthesis
-
Reaction: The 5-hydroxy-indanone intermediate is deprotonated with a base and reacted with the biphenylmethyl bromide to form the ether linkage.
-
Protocol:
-
To a solution of 2-cyclopentyl-6,7-dimethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate (1.1 eq) in DMF.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting methyl ester is then hydrolyzed to the carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup.
-
Purify the final product, Biphenyl-Indanone A, by preparative HPLC or recrystallization.
-
Data Presentation
Table 1: Summary of Reagents and Yields for Key Intermediates
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | This compound | 3-Chloropropionyl chloride, AlCl₃ | 6,7-dimethyl-5-methoxy-indan-1-one | 60-70 |
| 2 | 6,7-dimethyl-5-methoxy-indan-1-one | LDA, Cyclopentyl bromide | 2-cyclopentyl-6,7-dimethyl-5-methoxy-indan-1-one | 50-60 |
| 3 | 2-cyclopentyl-6,7-dimethyl-5-methoxy-indan-1-one | BBr₃ | 2-cyclopentyl-6,7-dimethyl-5-hydroxy-indan-1-one | 70-80 |
| 4 | Methyl 4-bromobenzoate | (3-(bromomethyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | 75-85 |
| 5 | Methyl 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | NBS, PPh₃ | Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate | 85-95 |
Table 2: Final Product Characterization
| Property | Value |
| IUPAC Name | 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid |
| Molecular Formula | C₃₀H₃₀O₄ |
| Molecular Weight | 454.56 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI) | [M+H]⁺ expected: 455.22, found: 455.22 |
Visualizations
Caption: Synthetic workflow for Biphenyl-Indanone A.
Caption: BINA's mechanism of action at the mGluR2 receptor.
References
- 1. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabotropic Glutamate2 Receptors Play a Key Role in Modulating Head Twitches Induced by a Serotonergic Hallucinogen in Mice [frontiersin.org]
Application Notes and Protocols for the Regioselective Bromination of 2,3-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the highly regioselective bromination of 2,3-dimethylanisole, a key transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The primary focus is on the utilization of N-Bromosuccinimide (NBS) as a mild and efficient brominating agent, which offers exceptional control over the position of bromination on the aromatic ring. This application note includes a comparative data table of different reaction conditions, detailed experimental procedures, and diagrams illustrating the reaction workflow and the factors influencing regioselectivity.
Introduction
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions, lithiation, or Grignard reagent formation. For substituted anisoles like this compound, achieving high regioselectivity is crucial to avoid the formation of undesired isomers, which can complicate purification and reduce overall yield. The methoxy group is a strong activating ortho-, para-director, while the methyl groups are weaker activating ortho-, para-directors. The interplay of these directing effects and steric hindrance dictates the outcome of the electrophilic aromatic substitution. This document outlines a reliable and highly regioselective protocol for the synthesis of 4-bromo-2,3-dimethylanisole.
Data Presentation
The following table summarizes the quantitative data from a key study on the regioselective bromination of this compound.
| Entry | Brominating Agent | Solvent | Temperature | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | NBS (1.1 equiv) | CH₃CN | Room Temp. | 0.5 | 4-Bromo-2,3-dimethylanisole | 94 | [1] |
| 2 | NBS | CCl₄ | Reflux | 3 | Ring and side-chain bromination products | 97 (mixture) | [1] |
As evidenced by the data, the use of acetonitrile as a solvent provides exclusively the 4-bromo product in high yield and at room temperature, highlighting its superiority for this specific transformation.
Experimental Protocols
Protocol 1: Highly Regioselective Bromination using NBS in Acetonitrile
This protocol is based on the findings of Carreno et al. (1995) and offers excellent regioselectivity and yield for the synthesis of 4-bromo-2,3-dimethylanisole.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes.[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude product, 4-bromo-2,3-dimethylanisole, is often of high purity.[1] If necessary, further purification can be achieved by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the regioselective bromination of this compound.
Caption: Factors influencing the regioselectivity of this compound bromination.
Discussion
The high regioselectivity observed in the bromination of this compound with NBS in acetonitrile can be attributed to the polar nature of the solvent, which favors an ionic reaction mechanism over a radical pathway.[1] In contrast, reactions in non-polar solvents like carbon tetrachloride (CCl₄) can lead to a mixture of products resulting from both aromatic ring bromination and benzylic bromination at the methyl groups.[1] The methoxy group is a powerful ortho-, para-directing group. The para position to the methoxy group is sterically accessible and electronically activated, making it the most favorable site for electrophilic attack. The use of a mild brominating agent like NBS at room temperature further enhances the selectivity by minimizing over-bromination and side reactions.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Application Notes and Protocols: 2,3-Dimethylanisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dimethylanisole as a versatile starting material in organic synthesis. Detailed protocols for key transformations are provided, along with data summaries and a relevant signaling pathway diagram to support researchers in their synthetic endeavors and drug discovery programs.
Introduction
This compound is an aromatic ether that serves as a valuable building block for the synthesis of more complex molecules. Its substituted benzene ring allows for regioselective functionalization, making it a strategic starting point for the preparation of various intermediates used in the pharmaceutical and materials science industries. This document outlines its application in the synthesis of key intermediates and provides detailed experimental procedures.
Applications of this compound
This compound is a key precursor for the synthesis of various valuable compounds, including halogenated aromatics and benzaldehyde derivatives. These intermediates are instrumental in the development of pharmacologically active molecules.
Synthesis of Biphenyl-Indanone A (BINA)
This compound serves as a foundational starting material for the synthesis of Biphenyl-indanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). While a detailed step-by-step protocol for the entire synthesis of BINA from this compound is not publicly available in full, the initial functionalization of this compound is a critical first step in the synthetic route described in the scientific literature. BINA has shown potential in preclinical models for the treatment of psychiatric and neurological disorders.[1]
Regioselective Bromination
The electron-rich nature of the aromatic ring in this compound allows for facile electrophilic substitution. Specifically, it can undergo highly regioselective bromination to yield 4-bromo-2,3-dimethylanisole, a key intermediate for further synthetic transformations, such as cross-coupling reactions.
Synthesis of 2-Methoxy-6-methylbenzaldehyde
Oxidation of one of the methyl groups of this compound provides a straightforward route to 2-methoxy-6-methylbenzaldehyde. This benzaldehyde derivative is a useful intermediate for the synthesis of various fine chemicals and pharmaceutical compounds.
Experimental Protocols
The following are detailed experimental protocols for key transformations starting from this compound.
Protocol 1: Regioselective Bromination of this compound
This protocol describes the highly regioselective synthesis of 4-bromo-2,3-dimethylanisole using N-bromosuccinimide (NBS) in acetonitrile.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2,3-dimethylanisole.
Quantitative Data:
| Starting Material | Reagent | Solvent | Time | Temperature | Product | Yield |
| This compound | NBS (1.0 eq) | CH₃CN | 30 min | Room Temp | 4-Bromo-2,3-dimethylanisole | 94% |
Protocol 2: Synthesis of 2-Methoxy-6-methylbenzaldehyde
This protocol details the oxidation of this compound to 2-methoxy-6-methylbenzaldehyde using copper(II) sulfate.[2]
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (36.0 mmol) and copper(II) sulfate pentahydrate (110.0 mmol).[2]
-
Add a 1:1 mixture of acetonitrile and water (250 mL).[2]
-
Heat the vigorously stirred mixture to reflux.[2]
-
Continue refluxing for 15-30 minutes, during which the mixture will turn dark green.[2]
-
Monitor the reaction by TLC until no starting material is present.[2]
-
Cool the reaction mixture to ambient temperature.[2]
-
Add dichloromethane (100 mL) and perform a liquid-liquid extraction.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., distillation or column chromatography) to obtain 2-methoxy-6-methylbenzaldehyde.
Quantitative Data:
| Starting Material | Reagent | Solvent | Time | Temperature | Product |
| This compound | CuSO₄·5H₂O | CH₃CN/H₂O (1:1) | 15-30 min | Reflux | 2-Methoxy-6-methylbenzaldehyde |
Signaling Pathway and Logical Relationships
The following diagram illustrates the signaling pathway of the metabotropic glutamate receptor 2 (mGluR2), which is allosterically modulated by Biphenyl-indanone A (BINA), a downstream product synthesized from this compound derivatives.
The diagram above illustrates that Glutamate, the endogenous ligand, binds to and activates the mGluR2 receptor. Biphenyl-indanone A (BINA), a positive allosteric modulator (PAM), binds to a different site on the receptor and potentiates the effect of glutamate. This activation leads to the engagement of the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase reduces the conversion of ATP to cyclic AMP (cAMP). Lowered levels of cAMP result in a downstream cellular response, which in neurons often manifests as a decrease in neurotransmitter release.
Workflow for Synthesis and Application
The following diagram outlines the general workflow from the starting material, this compound, to its application in studying a biological pathway.
This workflow demonstrates the progression from the readily available starting material, this compound, through various synthetic transformations to produce key intermediates. These intermediates can then be used in further synthetic steps to create complex molecules like BINA. The final products can then be utilized in biological assays to investigate their effects on specific signaling pathways, contributing to drug discovery and development efforts.
References
Analytical Methods for the Detection of 2,3-Dimethylanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 2,3-Dimethylanisole (CAS No. 2944-49-2), a volatile organic compound. The primary method detailed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile compounds in various matrices.
Chemical Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |
| Boiling Point | 195 °C | --INVALID-LINK-- |
| Synonyms | 1-Methoxy-2,3-dimethylbenzene, 3-Methoxy-o-xylene | --INVALID-LINK-- |
Application Note 1: Detection of this compound in Aqueous Samples using HS-SPME-GC-MS
This method is suitable for the trace-level detection of this compound in water and other aqueous matrices. The protocol focuses on optimizing the extraction of this volatile compound from the sample headspace, followed by sensitive detection using GC-MS.
Experimental Protocol
1. Sample Preparation
-
Transfer 10 mL of the aqueous sample into a 20 mL headspace vial.
-
For enhanced extraction efficiency, add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.
-
If an internal standard is used, spike the sample with a known concentration of a suitable standard (e.g., 4-Methylanisole-d3).
-
Immediately seal the vial with a PTFE-lined septum and cap.
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the vial in the autosampler tray of the GC system.
-
Equilibrate the sample at 60°C for 15 minutes to allow for the partitioning of this compound into the headspace.
-
Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60°C for extraction.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injector:
-
Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
-
Column:
-
Use a DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Characteristic Ions for this compound (m/z): 136 (Molecular Ion), 121, 91.
-
Quantitative Data Summary (Typical Performance)
While specific validation data for this compound is not widely published, the following table presents typical performance characteristics that can be expected from this method, based on the analysis of similar volatile organic compounds.
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Application Note 2: General Protocol for Solid Sample Analysis
For solid matrices such as food products, soil, or polymers, a preliminary extraction step is often required to transfer this compound into a suitable solvent before HS-SPME analysis.
Experimental Protocol
1. Sample Preparation
-
Homogenize the solid sample to ensure uniformity.
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol, dichloromethane) and vortex or sonicate for 15-30 minutes to extract the analytes.
-
Centrifuge the mixture and transfer a known volume of the supernatant (extract) to a 20 mL headspace vial.
-
Proceed with the HS-SPME and GC-MS analysis as described in Application Note 1.
Logical Relationship of Analytical Steps
Caption: Decision workflow for analyzing this compound.
gas chromatography-mass spectrometry (GC-MS) of 2,3-Dimethylanisole
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 2944-49-2), also known as 1-methoxy-2,3-dimethylbenzene, is an aromatic organic compound with applications in chemical synthesis and as a potential biomarker in various research fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O[1][2] |
| Molecular Weight | 136.19 g/mol [1][2] |
| CAS Number | 2944-49-2[1][2] |
| Boiling Point | 195 °C |
| Density | 0.984 g/mL at 25 °C |
| Solubility | Soluble in organic solvents such as hexane, dichloromethane, and methanol.[3] |
Experimental Protocols
A successful GC-MS analysis of this compound is contingent on appropriate sample preparation and optimized instrument parameters.
Sample Preparation
The method of sample preparation will depend on the sample matrix. The following are general guidelines for liquid and solid samples.[4][5]
For Liquid Samples (e.g., reaction mixtures, essential oils):
-
Dilution: Dilute the sample in a volatile organic solvent like hexane, ethyl acetate, or dichloromethane to a concentration of approximately 10 µg/mL.[3] This ensures the concentration is within the linear range of the instrument and prevents column overload.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[5]
-
Transfer: Transfer the prepared sample into a 2 mL autosampler vial for analysis.
For Solid Samples (e.g., plant material, polymers):
-
Solvent Extraction:
-
Homogenize the solid sample.
-
Extract the analyte using a suitable organic solvent (e.g., hexane, ethyl acetate) with techniques such as sonication or Soxhlet extraction.
-
The extract may need to be concentrated by evaporating the solvent under a gentle stream of nitrogen gas.[5]
-
Reconstitute the dried extract to the desired concentration for analysis.
-
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for volatile compounds in solid or liquid matrices.
-
Place a known amount of the homogenized sample into a headspace vial.
-
For liquid samples, adding salt (e.g., NaCl) can increase the volatility of the analyte.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose an SPME fiber (e.g., PDMS/DVB) to the headspace to adsorb the analytes.
-
Thermally desorb the fiber in the GC inlet.
-
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes; Ramp at 10°C/min to 270°C, hold for 5 minutes.[4] |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
Data Analysis and Interpretation
Qualitative Analysis
The identification of this compound is achieved by comparing its retention time and mass spectrum with a known standard or a reference library like the NIST Mass Spectral Library.
-
Retention Index: The Kovats Retention Index (non-polar standard) for this compound is reported to be between 1111 and 1144.2.[6]
-
Mass Spectrum: The mass spectrum of this compound is characterized by its molecular ion peak and specific fragment ions.
| m/z (mass-to-charge ratio) | Interpretation |
| 136 | Molecular Ion (M⁺)[6] |
| 121 | Loss of a methyl group (-CH₃)[6] |
| 91 | Tropylium ion formation |
| 77 | Phenyl cation |
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at a minimum of five different concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,3-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2,3-Dimethylanisole. This document includes detailed ¹H and ¹³C NMR data, experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Molecular Structure and NMR Data
This compound, also known as 1-methoxy-2,3-dimethylbenzene, has the chemical formula C₉H₁₂O. Its structure consists of a benzene ring substituted with a methoxy group and two adjacent methyl groups. This substitution pattern gives rise to a unique set of signals in both ¹H and ¹³C NMR spectroscopy, which are crucial for its structural confirmation and purity assessment.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy group protons, and the two methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H-6 | ~6.98 | d | 1H | ~7.5 |
| H-5 | ~6.94 | t | 1H | ~7.7 |
| H-4 | ~6.79 | d | 1H | ~7.9 |
| OCH₃ | ~3.81 | s | 3H | - |
| Ar-CH₃ (C2) | ~2.25 | s | 3H | - |
| Ar-CH₃ (C3) | ~2.12 | s | 3H | - |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays nine distinct signals, corresponding to each of the nine carbon atoms in the molecule.
| Signal Assignment | Chemical Shift (δ) (ppm) |
| C-1 (C-OCH₃) | ~156.9 |
| C-3 (C-CH₃) | ~136.8 |
| C-2 (C-CH₃) | ~126.1 |
| C-5 | ~125.4 |
| C-6 | ~123.8 |
| C-4 | ~108.9 |
| OCH₃ | ~55.4 |
| Ar-CH₃ (C2) | ~20.5 |
| Ar-CH₃ (C3) | ~15.9 |
Note: Chemical shifts are reported in ppm relative to TMS.
Experimental Protocols
This section outlines the standardized procedures for the preparation of a this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed at the bottom of the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters and Data Acquisition
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may require optimization based on the specific instrument and experimental objectives.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like TMS (δ = 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.
Visualizations
Molecular Structure and NMR Signal Assignment
The following diagram illustrates the structure of this compound with the assignment of each unique proton and carbon, corresponding to the data presented in the tables above.
Experimental Workflow
The following diagram outlines the logical progression of steps for the NMR spectroscopic analysis of this compound, from sample preparation to final data analysis and interpretation.
Application Note: Infrared (IR) Spectroscopy of 2,3-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This application note provides a detailed protocol for obtaining and interpreting the IR spectrum of 2,3-Dimethylanisole, a substituted aromatic ether. The data and methodologies presented are intended to support researchers in quality control, structural characterization, and developmental studies involving this compound.
Molecular Structure
This compound (C₉H₁₂O) is an aromatic compound with a methoxy group and two methyl groups attached to a benzene ring. The positions of these functional groups give rise to a characteristic IR spectrum that can be used for its identification and analysis.
Data Presentation: IR Spectral Data
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the key absorption peaks and their tentative assignments based on established group frequencies for aromatic ethers and substituted benzenes.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3000-2850 | C-H stretch | Methyl (CH₃) and Methoxy (OCH₃) groups |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | Asymmetric C-O-C stretch | Aryl ether |
| ~1040 | Symmetric C-O-C stretch | Aryl ether |
| ~850-750 | C-H out-of-plane bend | Substituted benzene ring |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocol: Obtaining the FT-IR Spectrum
This protocol outlines the procedure for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound using an Attenuated Total Reflectance (ATR) sampling accessory.
Materials and Equipment:
-
This compound (liquid)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Dropper or pipette
-
Lint-free wipes
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks.
-
Compare the obtained spectrum with a reference spectrum of this compound for verification.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Logical Workflow for IR Spectrum Acquisition
The following diagram illustrates the logical steps involved in acquiring an FT-IR spectrum of a liquid sample like this compound using an ATR accessory.
Caption: Experimental Workflow for FT-IR Analysis.
Vibrational Mode Analysis
The key to interpreting an IR spectrum lies in assigning the observed absorption bands to specific molecular vibrations. For this compound, the primary vibrational modes are:
-
C-H Stretching: The bands observed in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl (CH₃) and methoxy (OCH₃) groups. Aromatic C-H stretches typically appear at slightly higher wavenumbers (above 3000 cm⁻¹).
-
Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The substitution pattern on the ring can influence the number and position of these bands.
-
C-O-C Stretching: The strong absorption bands around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the aryl ether linkage (Ar-O-CH₃), respectively. These are often the most prominent peaks in the spectrum of an aromatic ether.
-
C-H Out-of-Plane Bending: The bands in the 850-750 cm⁻¹ region arise from the out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring. The exact position of these bands can provide information about the substitution pattern on the aromatic ring.
Conclusion
This application note provides a comprehensive guide for the infrared spectroscopic analysis of this compound. By following the detailed protocol, researchers can reliably obtain and interpret the IR spectrum of this compound. The provided data and workflow diagrams serve as valuable resources for the structural characterization and quality assessment of this compound in various scientific and industrial applications.
Applications of 2,3-Dimethylanisole in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanisole, a readily available aromatic ether, serves as a crucial building block in the synthesis of neurologically active compounds. Its primary and most well-documented application in medicinal chemistry is as a key starting material in the preparation of Biphenyl-indanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is a promising target for the treatment of various central nervous system (CNS) disorders, including schizophrenia, anxiety, and Parkinson's disease. This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound in this context.
Application Notes: Synthesis of Biphenyl-indanone A (BINA)
This compound provides the core dimethylated benzene ring essential for the indanone framework of BINA. The synthetic strategy generally involves a multi-step sequence starting with the Friedel-Crafts acylation of this compound. This is followed by further modifications to construct the indanone ring and subsequent coupling with a biphenyl moiety to yield the final BINA molecule. The resulting compound, BINA, does not directly activate the mGluR2 receptor but enhances its sensitivity to the endogenous ligand, glutamate. This allosteric modulation offers a more nuanced approach to therapeutic intervention compared to traditional orthosteric agonists, potentially leading to fewer side effects.
Quantitative Data
The biological activity of Biphenyl-indanone A (BINA) as a positive allosteric modulator of mGluR2 has been quantified in various in vitro assays. The following table summarizes key data points.
| Compound | Assay Type | Target | Activity Metric | Value | Reference |
| Biphenyl-indanone A (BINA) | Thallium Flux Assay | rat mGluR2 | EC50 (potentiation) | 50 nM | [1] |
| Biphenyl-indanone A (BINA) | Electrophysiology (hippocampal slices) | mGluR2/3 | Potentiation | Significant at 1 µM | [2] |
Experimental Protocols
Protocol 1: Representative Synthesis of an Indanone Intermediate from this compound
This protocol is a representative example of a Friedel-Crafts acylation and subsequent intramolecular alkylation to form a dimethyl-indanone core, a key step in the synthesis of BINA. This is based on general methods for indanone synthesis.
Materials:
-
This compound
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Standard organic synthesis glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and aluminum chloride (1.2 equivalents).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the stirred suspension.
-
After 15 minutes, add this compound (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acylated intermediate.
-
-
Intramolecular Friedel-Crafts Alkylation (Cyclization):
-
To a flask containing the purified acylated intermediate, add a Lewis acid such as aluminum chloride (1.5 equivalents) in a suitable solvent like dichloromethane.
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding to ice-water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting dimethyl-indanone intermediate by column chromatography or recrystallization.
-
Note: This is a representative protocol. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for the specific synthesis of the BINA precursor.
Protocol 2: Thallium Flux Assay for mGluR2 Positive Allosteric Modulators
This protocol provides a general methodology for a thallium flux assay to identify and characterize positive allosteric modulators of mGluR2, adapted from standard procedures for potassium channel assays.[3][4]
Materials:
-
HEK293 cells stably co-expressing rat mGluR2 and a G-protein-activated inwardly rectifying potassium (GIRK) channel.
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Stimulus Buffer containing an EC20 concentration of glutamate and thallium sulfate.
-
Test compounds (e.g., BINA) dissolved in DMSO.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FlexStation®).
Procedure:
-
Cell Plating:
-
Plate the HEK293-mGluR2/GIRK cells in 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., BINA) in assay buffer.
-
After the dye loading incubation, remove the loading solution and wash the cells with assay buffer.
-
Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Signal Detection:
-
Prepare the stimulus buffer containing an EC20 concentration of glutamate and thallium sulfate. The EC20 concentration of glutamate should be predetermined in a separate experiment.
-
Set up the fluorescence plate reader to measure fluorescence intensity over time (kinetic read).
-
Add the stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.
-
Record the fluorescence signal before and after the addition of the stimulus buffer.
-
-
Data Analysis:
-
The increase in fluorescence upon thallium influx is indicative of channel activation.
-
Calculate the potentiation effect of the test compound by comparing the signal in the presence of the compound and glutamate to the signal with glutamate alone.
-
Determine the EC50 value for the potentiation effect by fitting the concentration-response data to a suitable pharmacological model.
-
Visualizations
Signaling Pathway of mGluR2
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 2 (mGluR2).
Caption: Canonical signaling pathway of the mGluR2 receptor.
Experimental Workflow: Synthesis and Screening
The following diagram outlines the general workflow from the synthesis of BINA using this compound to its biological evaluation.
Caption: Workflow for BINA synthesis and evaluation.
Other Potential Applications
While the synthesis of BINA and related mGluR2 modulators is the most prominent application of this compound in medicinal chemistry, its structural motif could potentially be incorporated into other scaffolds. The dimethylated phenyl ring can influence the lipophilicity and metabolic stability of a molecule, properties that are critical for drug candidates. Further research may explore the use of this compound in the synthesis of inhibitors for other enzyme targets or ligands for other receptors where a substituted phenyl group is required for optimal binding. However, at present, published research predominantly focuses on its role in the development of mGluR2 PAMs.
References
2,3-Dimethylanisole: Application Notes and Research Protocols for Fragrance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylanisole (CAS 2944-49-2), also known as 3-methoxy-o-xylene, is an aromatic organic compound.[1][2][3] While its primary documented application in research is as a synthetic precursor, particularly in the synthesis of biphenyl-indanone A, a modulator of the metabotropic glutamate receptor subtype 2, its structural similarity to other known fragrance ingredients warrants investigation into its own potential olfactory properties.[3] This document provides a comprehensive overview of the physicochemical properties of this compound and outlines detailed protocols for its evaluation as a potential fragrance ingredient. These protocols are designed to guide researchers in conducting sensory analysis, instrumental odor characterization, and in vitro assessment of its interaction with olfactory receptors.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and preparation of the compound for experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| CAS Number | 2944-49-2 | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 29 °C | [3] |
| Boiling Point | 195 °C | [3] |
| Density | 0.984 g/mL at 25 °C | [3] |
| Refractive Index | 1.5190-1.5240 @ 20°C | [4] |
| Flash Point | 67.22 °C (153.00 °F) | [1] |
| Solubility | Soluble in water (170.9 mg/L @ 25 °C, est.) | [1] |
| Purity (GC) | ≥96.0% | [4] |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Experimental Protocols
The following sections provide detailed protocols for the comprehensive evaluation of this compound as a fragrance ingredient.
Sensory Evaluation: Odor Profile and Detection Threshold
Sensory evaluation is critical for characterizing the odor profile of a potential fragrance ingredient.[5][6] This involves using a trained sensory panel to describe the odor and determine the lowest concentration at which it can be detected.
Objective: To identify and quantify the olfactory characteristics of this compound.
Materials:
-
This compound (≥96.0% purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Panelist booths with controlled ventilation and lighting
-
Data collection software or forms
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists based on their olfactory acuity, ability to articulate perceptions, and availability.
-
Train panelists on a variety of standard odorants to develop a common vocabulary for describing aromas.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
-
Dip perfumer's smelling strips into each dilution for a standardized amount of time (e.g., 2 seconds) and allow the solvent to evaporate for a set period (e.g., 10 seconds).
-
-
Evaluation:
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Instruct panelists to smell each strip and describe the odor using the vocabulary developed during training.
-
Ask panelists to rate the intensity of each perceived attribute on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
-
Data Analysis:
-
Compile the descriptive terms and intensity ratings from all panelists.
-
Analyze the frequency of use for each descriptor to create an odor profile.
-
Calculate the mean intensity ratings for each attribute to quantify the sensory profile.
-
Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.
Materials:
-
This compound
-
Odorless solvent
-
A series of dilution bottles or an olfactometer
-
Three-alternative forced-choice (3-AFC) presentation setup
Procedure:
-
Panelist Selection: Select panelists who have demonstrated high sensitivity in previous olfactory tests.
-
Sample Preparation:
-
Prepare a wide range of serial dilutions of this compound in the solvent. The concentration steps should be logarithmic (e.g., base 10 or base 2).
-
-
Testing Protocol (3-AFC):
-
Present panelists with three samples: two blanks (solvent only) and one containing a specific dilution of this compound.
-
Ask panelists to identify the sample that is different from the other two.
-
Start with a concentration that is easily detectable and proceed to lower concentrations.
-
The threshold is typically defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly identify the odorous sample.
-
-
Data Analysis:
-
Calculate the geometric mean of the last correct detection and the first incorrect detection for each panelist to determine their individual threshold.
-
The group threshold is the geometric mean of the individual thresholds.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[7][8][9]
Objective: To identify the retention time and odor character of this compound as it elutes from a gas chromatograph.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)
-
Appropriate GC column (e.g., non-polar DB-5 or polar DB-WAX)
-
Helium carrier gas
-
Humidifier for the ODP
-
This compound solution in a suitable solvent (e.g., hexane)
-
Data acquisition system for both FID and olfactometry data
Procedure:
-
Instrument Setup:
-
Install the GC column and configure the instrument with an appropriate temperature program to ensure good separation of volatile compounds.
-
Split the column effluent between the FID and the ODP.
-
Humidify the air supplied to the ODP to prevent nasal dehydration of the assessor.
-
-
Sample Injection:
-
Inject a known concentration of the this compound solution into the GC.
-
-
Olfactometry Assessment:
-
Have a trained assessor sniff the effluent from the ODP throughout the chromatographic run.
-
The assessor should record the retention time, duration, and a detailed description of any perceived odors.
-
The intensity of the odor can also be rated on a continuous scale.
-
-
Data Analysis:
-
Correlate the retention time of the perceived odor with the peak detected by the FID to confirm that the odor is from this compound.
-
The resulting "aromagram" provides a profile of the odor-active compound.
-
In Vitro Biological Activity: Olfactory Receptor Activation
Calcium imaging is a widely used technique to measure the response of olfactory sensory neurons or heterologously expressed olfactory receptors to odorants.[10][11][12] An increase in intracellular calcium is an indicator of receptor activation.
Objective: To determine if this compound activates specific olfactory receptors (ORs) expressed in a heterologous cell system.
Materials:
-
HEK293 cells or a similar cell line
-
Expression vectors for the human olfactory receptor(s) of interest and Gαolf
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Ringer's solution or other physiological buffer
-
This compound stock solution in DMSO
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to an appropriate confluency.
-
Co-transfect the cells with the expression vectors for the OR and Gαolf.
-
-
Dye Loading:
-
After 24-48 hours of incubation, load the transfected cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
Wash the cells with Ringer's solution to remove excess dye.
-
Place the cells on the stage of the fluorescence microscope or in the plate reader.
-
Establish a baseline fluorescence reading.
-
Apply a solution of this compound (at various concentrations) to the cells.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF/F₀) for each concentration of this compound.
-
Generate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of this compound for the tested olfactory receptor.
-
Visualizations
Olfactory Signaling Pathway
The canonical olfactory signal transduction cascade is initiated by the binding of an odorant to a G-protein coupled olfactory receptor.[13] This leads to a series of intracellular events culminating in the depolarization of the olfactory neuron.
Caption: Canonical olfactory signal transduction pathway.
Experimental Workflow for Sensory Evaluation
A structured workflow is essential for obtaining reliable data from sensory panels.
Caption: Workflow for sensory evaluation of a fragrance ingredient.
Experimental Workflow for GC-Olfactometry
This workflow outlines the key steps in analyzing the odor-active components of a sample using GC-O.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Experimental Workflow for In Vitro Calcium Imaging Assay
This workflow details the process of assessing olfactory receptor activation using a cell-based calcium imaging assay.
Caption: Workflow for an in vitro calcium imaging assay.
References
- 1. 2,3-dimethyl anisole, 2944-49-2 [thegoodscentscompany.com]
- 2. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-ジメチルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 7. mdpi.com [mdpi.com]
- 8. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium imaging of adult olfactory epithelium reveals amines as important odor class in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium imaging – Chemosensory laboratory – Department of psychology - NTNU [ntnu.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylanisole Derivatives
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed experimental protocols, and comparative data to improve yields in the synthesis of 2,3-dimethylanisole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method to synthesize this compound? A1: The most common laboratory-scale synthesis is the Williamson ether synthesis, which involves the O-methylation of 2,3-dimethylphenol. This method proceeds via an SN2 reaction between the corresponding phenoxide and a methylating agent.[1][2][3]
Q2: I am performing a Friedel-Crafts reaction on this compound. Why am I getting multiple products? A2: Friedel-Crafts reactions on activated rings like anisoles can lead to multiple products. Alkylation is prone to polyalkylation because the product is more activated than the starting material.[4] For both alkylation and acylation, you will likely get a mixture of ortho- and para-isomers due to the directing effect of the methoxy group.
Q3: My Grignard reagent formation using a 2,3-dimethylhalobenzene derivative is failing to initiate. What can I do? A3: Initiation failure is common and usually due to a passivating layer of magnesium oxide on the magnesium turnings. Ensure all glassware is flame-dried and reagents are anhydrous.[5] Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help start the reaction.[6][7]
Q4: Can the methoxy group in this compound be cleaved during subsequent reaction steps? A4: Yes, strong Lewis acids, particularly aluminum chloride (AlCl₃) often used in Friedel-Crafts reactions, can demethylate anisole derivatives, especially at elevated temperatures.[8] If this is a concern, using milder Lewis acids like ZnCl₂ or Sc(OTf)₃ may be necessary.[8]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis of this compound
Question: My yield for the O-methylation of 2,3-dimethylphenol is consistently low. What are the potential causes and solutions?
Answer: Low yields in this synthesis are typically traced back to four main issues: incomplete deprotonation, competing side reactions (E2 elimination), steric hindrance, and the choice of reagents.
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. If the base is not strong enough to fully deprotonate the 2,3-dimethylphenol, the reaction rate will be significantly lower.
-
Steric Hindrance: The two methyl groups adjacent to the hydroxyl group in 2,3-dimethylphenol create some steric hindrance, which can slow down the desired SN2 reaction.
-
Solution: Use a small, highly reactive methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI).[10] Ensure adequate reaction time and consider moderate heating (50-80 °C) to overcome the activation barrier.
-
-
Side Reactions: While less common with methylating agents, if a larger alkyl halide were used, the strongly basic alkoxide could act as a base and promote E2 elimination of the alkyl halide, forming an alkene instead of an ether.[1][2]
-
Solution: This is best avoided by ensuring you are using a primary (or methyl) halide as your electrophile, which is standard for this synthesis.[1]
-
-
Reagent Volatility/Purity: Methyl iodide is volatile, and impure reagents can introduce water, which will quench the phenoxide.
-
Solution: Use fresh, high-purity reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation of this compound
Question: I am trying to acylate this compound but I'm getting a mixture of isomers that are difficult to separate. How can I improve selectivity?
Answer: The methoxy group is a strong ortho-, para-director. In this compound, the possible positions for substitution are C4, C5, and C6.
-
Steric Effects: The C6 position is sterically hindered by the adjacent methyl group and the methoxy group. The C4 position is also somewhat hindered by the adjacent methyl group. The C5 position is the least sterically hindered.
-
Electronic Effects: The methoxy group strongly activates the C4 and C6 (para and ortho) positions. The two methyl groups also provide weak activation.
The combination of these effects typically leads to the 4-acylated product as the major isomer , as it is electronically activated (para to the methoxy group) and sterically accessible. However, formation of other isomers is common.
-
Improving Selectivity:
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered para-substituted product.[11]
-
Choice of Lewis Acid: Bulky Lewis acid catalysts may increase steric hindrance and favor substitution at the less hindered C4 or C5 positions.
-
Solvent: The choice of solvent can influence selectivity. Less polar solvents like 1,2-dichloroethane or carbon disulfide are common.[11]
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the O-methylation of 2,3-dimethylphenol using dimethyl sulfate.
Materials:
-
2,3-Dimethylphenol
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate (DMS)
-
Diethyl ether
-
10% aq. NaOH solution
-
Saturated aq. NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dimethylphenol (1.0 eq) in a 10% aqueous NaOH solution.
-
Reagent Addition: Cool the solution to 10 °C using an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 10% aq. NaOH, water, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol describes the acetylation of this compound to form 4-acetyl-2,3-dimethylanisole.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[12]
-
Reaction: After the addition, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[12] Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Comparative Data
Table 1: Comparison of Methylating Agents for O-Methylation of Phenols
While data for 2,3-dimethylphenol is sparse, the following data for the O-methylation of phenol provides a strong basis for reagent selection. Dimethyl carbonate (DMC) is noted as a "green" reagent, avoiding the formation of inorganic salt byproducts.[13][14]
| Methylating Agent | Common Base | Typical Conditions | Reported Yield (Phenol) | Atom Economy (%)[15] | Key Considerations |
| Dimethyl Sulfate (DMS) | NaOH / KOH | Batch, 65-100 °C | 55-97% | 51-55 | Highly toxic and corrosive.[10] |
| Methyl Iodide (MeI) | NaOH / KF | Batch, 25-60 °C | 88-100% | 35-39 | Volatile, toxic.[10] |
| Dimethyl Carbonate (DMC) | K₂CO₃ | Batch or Flow, 160-200 °C | 92-100% | 59 | Environmentally benign, but requires higher temperatures.[13][15][16] |
| Methanol (MeOH) | NaOH | Batch, 320 °C | ~42% | 86 | Requires very high temperatures; lower conversion.[15] |
Data adapted from studies on phenol O-methylation. Yields are highly dependent on specific substrate and reaction conditions.[15]
Visualizations
Synthetic Pathways Overview
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts [mdpi.com]
Technical Support Center: Purification of Crude 2,3-Dimethylanisole
Welcome to the technical support center for the purification of crude 2,3-Dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the methylation of 2,3-dimethylphenol, may contain several impurities. The most common include:
-
Unreacted Starting Material: 2,3-Dimethylphenol.
-
Isomeric Impurities: Other xylenol isomers if the starting material was not pure.
-
Reagents: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and base (e.g., potassium carbonate).
-
Side-Reaction Byproducts: C-alkylated products, where the methyl group has been added to the aromatic ring instead of the hydroxyl group.
Q2: What is the boiling point of this compound and its common impurities?
A2: The separation by distillation relies on the differences in boiling points. The atmospheric boiling points of this compound and potential impurities are summarized below.
| Compound | Boiling Point (°C) |
| This compound | 195 |
| 2,3-Dimethylphenol | 218 |
| Methyl Iodide | 42 |
| Dimethyl Sulfate | 188 |
Q3: Which purification technique is most suitable for my scale and purity requirements?
A3: The choice of purification technique depends on the impurity profile, the desired final purity, and the scale of your experiment.
-
Fractional Distillation: Ideal for large-scale purifications and for removing impurities with significantly different boiling points, such as unreacted 2,3-dimethylphenol and residual solvents.
-
Column Chromatography: Excellent for removing impurities with similar polarities to the product, such as isomeric impurities and C-alkylated byproducts. It is suitable for small to medium-scale purifications where high purity is required.
-
Recrystallization: Can be effective if a suitable solvent is found and the crude product is a solid at room temperature or below. This compound has a melting point of 29 °C, making recrystallization at low temperatures a possibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of this compound from an impurity with a close boiling point (e.g., dimethyl sulfate).
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation. This means collecting the distillate at a slower rate.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of the components, which can sometimes increase the boiling point difference between them, aiding in separation.
Problem: The temperature at the distillation head is fluctuating.
Solution:
-
Ensure Steady Heating: Use a heating mantle with a stirrer to ensure smooth and even boiling. Avoid overheating, which can cause bumping.
-
Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Adequate Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Column Chromatography
Problem: this compound is co-eluting with a non-polar impurity.
Solution:
-
Adjust Solvent Polarity: Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. A common starting point for aromatic ethers is a hexane:ethyl acetate gradient.
-
Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
Problem: Tailing of the product peak on the column.
Solution:
-
Check for Acidity: Silica gel is slightly acidic and can sometimes cause tailing with certain compounds. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this effect.
-
Solvent System: Ensure the chosen solvent system is appropriate for the compound. Sometimes, switching to a different solvent system (e.g., hexane/dichloromethane) can improve peak shape.
Recrystallization
Problem: Oiling out of this compound instead of crystallization.
Solution:
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oiling out over crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may be too good a solvent. Try a different solvent or a solvent pair. For a solvent pair, dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To remove unreacted 2,3-dimethylphenol (higher boiling point) and residual low-boiling solvents or reagents.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Distillation:
-
Collect the first fraction, which will contain any low-boiling impurities, until the temperature at the distillation head stabilizes.
-
Change the receiving flask and collect the main fraction of this compound at its boiling point (approximately 195 °C at atmospheric pressure).
-
Monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling impurities, such as 2,3-dimethylphenol, are beginning to distill. Stop the distillation at this point.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Column Chromatography of this compound
Objective: To remove polar impurities such as residual 2,3-dimethylphenol and isomeric byproducts.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Analysis: Confirm the purity of the product by GC-MS or NMR.
Visualizations
common impurities in commercial 2,3-Dimethylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,3-Dimethylanisole. The information provided addresses common issues related to impurities that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity levels of commercial this compound?
A1: Commercial this compound is typically available in purities of 97% or higher, as determined by Gas Chromatography (GC).[1] This indicates the presence of up to 3% of impurities, which can influence experimental outcomes.
Q2: What are the likely impurities I might find in my bottle of this compound?
A2: Impurities in commercial this compound can originate from the synthesis process, degradation, or contamination. Common impurities may include:
-
Isomeric Dimethylanisoles: Such as 2,6-dimethylanisole or 3,4-dimethylanisole, arising from isomeric impurities in the starting materials.
-
Unreacted Starting Material: Residual 2,3-dimethylphenol from an incomplete methylation reaction.[2][3]
-
Over-methylated By-products: Such as 2,3,6-trimethylanisole, resulting from further methylation of the product.
-
Related Xylenol Isomers: Other isomers of dimethylphenol that might be present in the initial feedstock.
-
Residual Solvents: Solvents like toluene, hexane, or methanol used during synthesis and purification.[4][5][6]
-
Water: Moisture can be present due to atmospheric exposure or from the manufacturing process.
Q3: I am seeing unexpected peaks in my GC-MS analysis of a reaction involving this compound. Could these be from impurities in the starting material?
A3: Yes, it is highly probable. The impurities listed in Q2 can appear as distinct peaks in a GC-MS chromatogram. For example, isomeric dimethylanisoles will have the same molecular weight (136.19 g/mol ) but different retention times.[7][8][9] Unreacted 2,3-dimethylphenol will have a different molecular weight and fragmentation pattern.
Q4: Can impurities in this compound affect my reaction yield and selectivity?
A4: Absolutely. Unreacted phenolic impurities can participate in side reactions, especially in processes involving bases or electrophiles. Isomeric impurities can lead to the formation of undesired isomeric products, complicating purification and reducing the yield of the target molecule.
Q5: How can I confirm the identity of unknown peaks in my analytical data?
A5: The most effective method is Gas Chromatography-Mass Spectrometry (GC-MS).[10] By comparing the mass spectra of the unknown peaks with a reference library (like the NIST Mass Spectral Library), you can often identify the impurities.[10] Co-injection with authentic standards of suspected impurities can also provide definitive identification.
Troubleshooting Guide
Problem: My reaction is giving a lower yield than expected and the product is difficult to purify.
-
Question: Have you checked the purity of your this compound?
-
Answer: Run a GC-MS or ¹H NMR analysis of the starting material to identify and quantify any impurities. The presence of significant amounts of isomers or unreacted starting material can lead to the formation of by-products with similar physical properties to your desired product, making purification by chromatography or distillation challenging.
-
Problem: I observe multiple spots on a Thin Layer Chromatography (TLC) analysis of my purified product.
-
Question: Could the impurities be carried through the purification process?
-
Answer: Yes, if the impurities have similar polarity to your product, they may co-elute during column chromatography. Consider using a different solvent system or a more efficient separation technique like preparative HPLC. It is also crucial to analyze the starting this compound by TLC to see if multiple components are present from the outset.
-
Problem: My analytical data (NMR, MS) for the final product shows unexpected signals.
-
Question: Are these signals consistent with potential impurities from the this compound?
-
Answer: Compare the unexpected signals with the known spectra of likely impurities. For instance, a signal corresponding to a phenolic -OH group in the ¹H NMR spectrum could indicate the presence of unreacted 2,3-dimethylphenol. Mass fragments in the MS data could point to specific isomeric or over-methylated by-products.
-
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Likely Source | Potential Impact on Experiments |
| Isomeric Impurities | 2,6-Dimethylanisole, 3,4-Dimethylanisole | Isomeric impurities in 2,3-dimethylphenol starting material. | Formation of isomeric products, difficult purification. |
| Unreacted Starting Material | 2,3-Dimethylphenol | Incomplete methylation during synthesis. | Side reactions, reduced yield of the desired product. |
| Over-methylated By-products | 2,3,6-Trimethylanisole | Non-selective methylation. | Introduction of unexpected by-products. |
| Related Phenolic Impurities | Other xylenol isomers (e.g., 2,6-xylenol) | Impure 2,3-dimethylphenol feedstock.[11][12] | Formation of a wider range of by-products. |
| Residual Solvents | Toluene, Methanol, Hexane | Purification and reaction steps.[4] | Can affect reaction kinetics and introduce contaminants. |
| Water | - | Atmospheric exposure, manufacturing process. | Can quench moisture-sensitive reagents and reactions. |
Experimental Protocols
Protocol: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the qualitative and quantitative analysis of impurities in this compound.[10]
-
Sample Preparation:
-
Dilute the commercial this compound sample to a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.
-
Transfer the diluted sample to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identification: Identify this compound and any impurity peaks by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).
-
Quantification: Determine the relative percentage of each component by peak area integration. For more accurate quantification, create a calibration curve using certified reference standards of the identified impurities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for impurity-related issues.
References
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. CA1068726A - Methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 12. US3979464A - Methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol - Google Patents [patents.google.com]
Technical Support Center: Bromination of 2,3-Dimethylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,3-dimethylanisole. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product
Q: My reaction is resulting in a low yield of 4-bromo-2,3-dimethylanisole. What are the potential causes and solutions?
A: Low yields can arise from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Brominating Agent: Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine) has not degraded. NBS can decompose over time, and bromine can be contaminated with water. Use freshly opened or purified reagents.
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Solvent: The choice of solvent is critical. For instance, using NBS in acetonitrile promotes the desired ionic reaction pathway, while carbon tetrachloride can lead to a mixture of products, including side-chain bromination, thereby reducing the yield of the target compound.[1]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. For the bromination of activated rings like this compound, running the reaction at or below room temperature is often sufficient and helps to minimize side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of polybrominated byproducts.
-
-
Work-up Procedure:
-
Ensure complete quenching of the unreacted brominating agent. A solution of sodium bisulfite or sodium thiosulfate is commonly used for this purpose.
-
Optimize the extraction and purification steps to minimize product loss.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my product mixture. How can I identify and minimize the formation of these side products?
A: The primary side reactions in the bromination of this compound are polybromination and side-chain (benzylic) bromination.
-
Polybromination (Formation of Dibromo- and Tribromo- products):
-
Cause: The methoxy group in this compound is strongly activating, making the monobrominated product also susceptible to further electrophilic attack.
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the brominating agent. Adding the brominating agent slowly and portion-wise can help to maintain a low concentration of the electrophile.
-
Milder Brominating Agent: Employ a less reactive brominating agent. NBS is generally milder than elemental bromine (Br₂).[1]
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Solvent Choice: The use of a polar solvent like acetonitrile can enhance the rate of the desired ionic ring bromination over competing pathways.[1]
-
-
-
Side-Chain Bromination (Benzylic Bromination):
-
Cause: This occurs via a free-radical mechanism, which is often promoted by UV light or the use of non-polar solvents like carbon tetrachloride (CCl₄) with NBS.[1]
-
Solution:
-
Solvent: Using a polar solvent like acetonitrile with NBS can suppress side-chain bromination by favoring the ionic mechanism for aromatic bromination.[1]
-
Avoid Radical Initiators: Conduct the reaction in the absence of light or other radical initiators.
-
-
Data Presentation: Comparison of Bromination Methods
| Brominating Agent/Solvent | Main Product | Major Side Products | Yield of 4-bromo-2,3-dimethylanisole | Key Considerations |
| NBS / Acetonitrile | 4-bromo-2,3-dimethylanisole | 4,6-dibromo-2,3-dimethylanisole (with excess NBS) | 94% (with 1 equiv. NBS)[1] | Highly regioselective for monobromination at the 4-position. Side-chain bromination is not observed.[1] |
| NBS / Carbon Tetrachloride | Mixture | Ring-brominated and side-chain brominated products | Not reported as the main product | Leads to a mixture of products, with benzylic bromination being a significant competing reaction.[1] |
| Br₂ / Acetic Acid | 4-bromo-2,3-dimethylanisole (expected) | Polybrominated products (expected) | Not specifically reported for this compound | A common method for activated arenes. Acetic acid is a polar solvent that can stabilize the reaction intermediate.[2][3] |
Experimental Protocols
Protocol 1: Regioselective Monobromination using NBS in Acetonitrile
This protocol is adapted from a literature procedure that demonstrates high regioselectivity and yield.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equivalent).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 30 minutes.[1]
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into water (20 mL).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 15 mL).
-
Wash the combined organic layers with a saturated solution of sodium bisulfite (to quench any remaining NBS), followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Bromination using Bromine in Acetic Acid
This is a general protocol for the bromination of activated aromatic compounds.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
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Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.0 mmol, 1.0 equivalent) in a small amount of glacial acetic acid.
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Reagent Addition: Add the bromine solution dropwise to the stirred solution of this compound at room temperature. Maintain a slow addition rate to control the reaction exotherm and minimize polybromination.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether) (3 x 15 mL).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization, if applicable.
Mandatory Visualizations
Caption: Mechanism of Electrophilic Aromatic Bromination.
References
storage and handling issues with 2,3-Dimethylanisole
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of issues related to 2,3-Dimethylanisole.
Frequently Asked Questions (FAQs)
1. What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere, such as argon, at room temperature.[2][3] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1] It is also crucial to store it away from strong oxidizing agents, as it is incompatible with them.[1][4]
2. What are the primary safety hazards associated with this compound?
This compound is classified as a combustible liquid.[4][5] It is known to cause skin irritation and serious eye irritation.[6][7] Inhalation of its vapors or mist may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
3. What is the appearance and odor of this compound?
This compound is typically a colorless to pale yellow liquid.[2][8] It has a characteristic sweet, floral aroma.[8]
4. In which solvents is this compound soluble?
This compound is not miscible or is difficult to mix with water.[4] It is, however, soluble in many organic solvents.[8]
Troubleshooting Guide
Issue 1: The this compound appears discolored or has solidified in the bottle.
-
Possible Cause: The melting point of this compound is 29°C.[2][5][9] If the ambient temperature is below this, the compound may solidify. Discoloration to a yellow hue can occur over time due to slight impurities or degradation.
-
Solution: If solidified, gently warm the bottle in a water bath to a temperature slightly above 29°C until it becomes a liquid. If significant discoloration is observed, it may indicate degradation, and the purity should be checked using an appropriate analytical method (e.g., GC-MS or NMR) before use.
Issue 2: Inconsistent results in reactions using this compound.
-
Possible Cause: Inconsistent results can arise from impurities in the starting material, degradation of the compound, or improper reaction setup. As a combustible liquid, it should be handled with care, and its stability under normal conditions is good, but it is incompatible with strong oxidizing agents.[1]
-
Solution:
-
Verify Purity: Before use, verify the purity of the this compound using a suitable analytical technique.
-
Check for Peroxides: Older containers of ethers can sometimes form explosive peroxides. While not explicitly stated for this compound in the search results, it is good practice to test for peroxides if the container has been opened and stored for an extended period.
-
Inert Atmosphere: For sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Review Reaction Parameters: Carefully review all reaction parameters, including temperature, reaction time, and the purity of other reagents and solvents.
-
Issue 3: Difficulty in dissolving this compound in an aqueous solution.
-
Possible Cause: this compound is not readily soluble in water.[4]
-
Solution: Use a suitable organic co-solvent to aid in dissolution if your experimental protocol allows. The choice of co-solvent will depend on the specific requirements of your experiment.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [4][5][8] |
| Molecular Weight | 136.19 g/mol | [5][6] |
| Melting Point | 29 °C | [2][5][9] |
| Boiling Point | 195 °C | [2][5] |
| Density | 0.984 g/mL at 25 °C | [2][5] |
| Flash Point | 110 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.52 | [2][5] |
Experimental Protocols
General Protocol for Preparation of a this compound Solution
This protocol provides a general guideline for the safe preparation of a solution of this compound for use in a chemical reaction.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., THF, Diethyl ether)
-
Glassware (round-bottom flask, graduated cylinder, syringe)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Personal Protective Equipment (safety goggles, lab coat, chemically resistant gloves)
Procedure:
-
Work Area Setup: Ensure all work is performed in a properly functioning chemical fume hood.
-
Glassware Preparation: Dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas to remove air and moisture.
-
Solvent Transfer: Transfer the required volume of the anhydrous organic solvent to the reaction flask via a syringe or cannula.
-
Reagent Transfer: As this compound is a liquid at room temperature (above 29°C), it can be transferred using a syringe. If it has solidified, gently warm the bottle in a water bath until it melts completely. Draw the required volume of this compound into the syringe and add it dropwise to the stirring solvent in the reaction flask.
-
Mixing: Allow the solution to stir until the this compound is fully dissolved.
-
Proceed with Reaction: The prepared solution is now ready for use in the subsequent steps of your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Cas 2944-49-2,this compound | lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 2,3-ジメチルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. CAS 2944-49-2: this compound | CymitQuimica [cymitquimica.com]
- 9. 2,3-dimethyl anisole, 2944-49-2 [thegoodscentscompany.com]
Technical Support Center: 2,3-Dimethylanisole Reactions Under Inert Atmosphere
This technical support center provides troubleshooting guidance for common synthetic reactions involving 2,3-dimethylanisole conducted under an inert atmosphere. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Inert Atmosphere Techniques
Question: What are the best practices for handling and storing this compound to ensure reaction success under an inert atmosphere?
Answer: this compound is sensitive to air and moisture, which can interfere with many organometallic and electrophilic substitution reactions.[1] Proper handling and storage are critical for obtaining reproducible results.
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place away from oxidizing agents.[1][2] The melting point is 29°C, so it may be a solid or liquid depending on the ambient temperature.[3][4]
-
Inert Atmosphere: All reactions should be carried out under a positive pressure of a dry inert gas. This can be achieved using a Schlenk line or a glovebox.[1]
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are free from water and oxygen. Traces of water can quench organometallic reagents and affect the outcome of many reactions.
-
Degassing: Solvents should be properly degassed before use, for example, by sparging with an inert gas or by freeze-pump-thaw cycles.
Lithiation Reactions (e.g., with n-Butyllithium)
Question: My lithiation of this compound is giving low yields. What are the potential causes and how can I improve it?
Answer: Low yields in the lithiation of this compound are often due to insufficient exclusion of air and moisture, improper temperature control, or issues with reagent quality.
-
Moisture and Air Contamination: n-Butyllithium is extremely reactive towards water and oxygen. Ensure all glassware is oven-dried or flame-dried under vacuum and that the reaction is maintained under a strict inert atmosphere.
-
Temperature Control: The lithiation of anisole derivatives is typically carried out at low temperatures (e.g., 0°C to -78°C) to prevent side reactions. Maintaining a consistent low temperature is crucial.
-
Reagent Quality: Use a freshly titrated solution of n-butyllithium to ensure accurate stoichiometry. The concentration of commercially available n-butyllithium can decrease over time.
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time to allow for complete lithiation. Monitoring the reaction by taking aliquots and quenching with an electrophile can help determine the optimal reaction time.
Troubleshooting Workflow for Lithiation
Caption: Troubleshooting workflow for low-yielding lithiation reactions.
Bromination Reactions
Question: I am observing multiple brominated products in the bromination of this compound. How can I improve the regioselectivity?
Answer: The methoxy and methyl groups are both activating and ortho-, para-directing, which can lead to a mixture of products. Controlling the reaction conditions is key to achieving high regioselectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more regioselective brominating agent than elemental bromine.[4][5]
-
Solvent Effects: The choice of solvent can significantly influence the outcome. For example, using acetonitrile with NBS can promote nuclear bromination over benzylic bromination.[5]
-
Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0 to 1.1 equivalents) to favor mono-bromination.
-
Temperature: Perform the reaction at a low temperature (e.g., 0°C) to minimize over-bromination and side reactions.
| Brominating Agent | Solvent | Typical Temperature | Expected Major Product |
| Br₂ | CCl₄ | 0°C | 4-Bromo-2,3-dimethylanisole |
| NBS | CH₃CN | Room Temperature | 4-Bromo-2,3-dimethylanisole |
| NBS | CCl₄ | Reflux | Mixture including benzylic bromination |
Table 1: Comparison of bromination conditions for dimethylanisoles.
Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack formylation of this compound is resulting in a low yield of the desired aldehyde and the formation of byproducts. What could be wrong?
Answer: The Vilsmeier-Haack reaction is sensitive to stoichiometry, temperature, and the order of addition. Byproducts such as chlorinated species can also form.[6]
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is pre-formed at a low temperature (e.g., 0°C) before the addition of the this compound. The reagent is formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[7][8][9]
-
Stoichiometry: An excess of the Vilsmeier reagent can lead to the formation of di-formylated or other byproducts.[6] A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[6]
-
Temperature Control: Maintain a low reaction temperature during the addition of the substrate and throughout the reaction to control the reaction rate and improve selectivity.[6]
-
Work-up Procedure: A proper aqueous work-up is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.[9]
| Reagent Ratio (Vilsmeier:Substrate) | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Effect of Vilsmeier reagent stoichiometry on product distribution for a generic activated aromatic compound.[6]
Vilsmeier-Haack Reaction Workflow
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Regioselective Bromination of this compound with NBS
This protocol is adapted from the bromination of similar activated aromatic rings.[5][10]
-
Preparation: To a solution of this compound (1.0 eq) in acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-2,3-dimethylanisole.
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[6][9]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.05 eq) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 eq) in ice-water. Stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Information
-
This compound: Combustible liquid.[11] Causes skin and serious eye irritation.[2][12] May cause respiratory irritation.[12]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a fume hood.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[2] If on skin, wash with soap and water.[2] If inhaled, move to fresh air.[2] Seek medical attention if irritation persists.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 2,3-二甲基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substitutions on 2,3-Dimethylanisole
Welcome to the technical support center for optimizing reaction conditions for substitutions on 2,3-Dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution (EAS) on this compound?
A1: The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the three substituents: a methoxy group (-OCH₃) and two methyl groups (-CH₃).
-
Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.
-
Methyl Groups (-CH₃): These are weakly activating groups and are also ortho, para-directors through an inductive effect and hyperconjugation.
In this compound, the positions are influenced as follows:
-
C4-position: Activated by the para-directing methoxy group and the ortho-directing methyl group at C3. This position is generally the most favored for substitution due to strong activation and relatively lower steric hindrance compared to other activated positions.
-
C6-position: Activated by the ortho-directing methoxy group and the para-directing methyl group at C3. This position is also highly activated.
-
C5-position: Activated by the ortho-directing methyl group at C2 and the meta-directing effect of the methoxy group. Substitution at this position is less likely compared to C4 and C6.
Therefore, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4-substituted and 6-substituted isomers. The ratio between these products will depend on the specific reaction conditions and the steric bulk of the electrophile.
Q2: My Friedel-Crafts acylation of this compound is giving a low yield. What are the common causes?
A2: Low yields in Friedel-Crafts acylation of activated rings like this compound can be due to several factors:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[1]
-
Substrate or Reagent Degradation: Ensure the purity of this compound and the acylating agent.
-
Inappropriate Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.
Q3: I am observing demethylation of the methoxy group during my Friedel-Crafts acylation. How can I prevent this?
A3: Demethylation is a known side reaction when using strong Lewis acids like AlCl₃ with anisole derivatives, especially at elevated temperatures. To prevent this, consider the following:
-
Use a Milder Lewis Acid: Catalysts such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or scandium triflate (Sc(OTf)₃) are less prone to causing demethylation.[2]
-
Control the Reaction Temperature: Maintain a lower reaction temperature throughout the addition and reaction time.
-
Use Acetic Anhydride instead of Acetyl Chloride: With a milder Lewis acid, acetic anhydride can be an effective acylating agent and may reduce the harshness of the reaction conditions.
Q4: How can I improve the regioselectivity of bromination of this compound?
A4: For highly regioselective bromination, N-Bromosuccinimide (NBS) in acetonitrile (CH₃CN) is an excellent reagent system. This method has been shown to exclusively produce 4-bromo-2,3-dimethylanisole in high yield. The use of acetonitrile as a solvent enhances the reactivity and regioselectivity compared to solvents like carbon tetrachloride.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step |
| Moisture in reaction | Oven-dry all glassware. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst. |
| Inactive catalyst | Use a freshly opened bottle of the Lewis acid catalyst. |
| Insufficient catalyst | Increase the molar ratio of the Lewis acid catalyst to the substrate (e.g., 1.1 to 1.5 equivalents). |
| Low reaction temperature | After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating may be required. |
| Poor quality reagents | Purify the starting material and acylating agent if necessary. |
Issue 2: Formation of Multiple Products (Isomers or Side-Products)
| Potential Cause | Troubleshooting Step |
| Lack of regioselectivity | For acylation, consider using a bulkier acylating agent to favor the less sterically hindered position. The choice of solvent can also influence the isomer ratio. For bromination, use NBS in acetonitrile for high selectivity towards the 4-position. |
| Demethylation of methoxy group | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂). Maintain a low reaction temperature. |
| Poly-substitution | Use a 1:1 stoichiometry of the electrophile to the substrate. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Regioselective Bromination of this compound
This protocol is adapted for the highly regioselective synthesis of 4-bromo-2,3-dimethylanisole.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Friedel-Crafts Acylation of this compound (General Procedure)
This is a general protocol that may require optimization.
Materials:
-
This compound
-
Acetyl chloride or Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃) or a milder Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the Lewis acid (1.1 - 1.5 eq) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acylating agent (1.0 eq) dropwise from the dropping funnel to the cooled suspension with vigorous stirring.
-
After the addition is complete, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Bromination of this compound
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-bromo-2,3-dimethylanisole (%) |
| 1 | NBS | CH₃CN | 25 | 0.5 | 94 |
| 2 | NBS | CCl₄ | 80 | 4 | Mixture of isomers |
| 3 | Br₂ | CH₃COOH | 25 | 2 | Mixture of isomers |
Table 2: Illustrative Data for Friedel-Crafts Acylation Optimization of this compound with Acetyl Chloride
| Entry | Lewis Acid | Equivalents of Lewis Acid | Temperature (°C) | Time (h) | Predominant Isomer | Approximate Yield (%) |
| 1 | AlCl₃ | 1.2 | 0 to 25 | 2 | 4-acetyl | 65 (with some demethylation) |
| 2 | FeCl₃ | 1.2 | 25 | 4 | 4-acetyl | 75 |
| 3 | ZnCl₂ | 1.5 | 50 | 6 | 4-acetyl | 60 |
| 4 | Sc(OTf)₃ | 0.1 | 50 | 4 | 4-acetyl | 85 |
Mandatory Visualization
Caption: A general experimental workflow for electrophilic aromatic substitution.
Caption: A troubleshooting workflow for optimizing substitution reactions.
References
challenges in the scale-up of 2,3-Dimethylanisole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Williamson ether synthesis, a prevalent method for its preparation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2,3-Dimethylphenol: The base used may be too weak or used in insufficient quantity to fully generate the phenoxide nucleophile. 2. Low Reaction Temperature: The reaction rate may be too slow at the temperature employed. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality of Reagents: Degradation of the methylating agent or solvent impurities can inhibit the reaction. | 1. Base Selection and Stoichiometry: Use a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). Ensure at least one molar equivalent of the base is used relative to the 2,3-dimethylphenol. 2. Temperature Optimization: Gradually increase the reaction temperature. For instance, if running at room temperature, consider heating to 40-60°C. Refluxing the solvent is also a common strategy. 3. Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is consumed. 4. Reagent Quality Check: Use freshly opened or purified solvents and reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like NaH. |
| Formation of Significant Byproducts | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and methylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. 2. Oxidation of Starting Material: 2,3-Dimethylphenol can be susceptible to oxidation under basic conditions, leading to colored impurities. | 1. Control of Reaction Conditions: C-alkylation can be influenced by the solvent and counter-ion. Aprotic polar solvents like DMF or THF are commonly used. The choice of base can also affect the O/C alkylation ratio. 2. Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon. |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: this compound and unreacted 2,3-dimethylphenol have similar polarities, making separation by chromatography challenging. 2. Presence of C-Alkylated Isomers: C-alkylated byproducts can have very similar boiling points and chromatographic behavior to the desired product. | 1. Aqueous Workup: During the workup, washing the organic layer with an aqueous base solution (e.g., 5% NaOH) can help remove unreacted acidic 2,3-dimethylphenol by converting it to its water-soluble salt. 2. Efficient Purification Techniques: Fractional distillation under reduced pressure can be effective for separating products with different boiling points. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Scale-Up Challenges | 1. Exothermic Reaction: The methylation reaction can be highly exothermic, leading to poor temperature control and increased byproduct formation on a larger scale. 2. Safe Handling of Reagents: Handling large quantities of hazardous materials like dimethyl sulfate (a potent toxin) or sodium hydride (flammable solid) poses significant safety risks. 3. Mixing and Heat Transfer: Inefficient stirring and heat transfer in large reactors can lead to localized "hot spots," promoting side reactions. | 1. Controlled Reagent Addition: Add the methylating agent slowly and portion-wise to the reaction mixture, using an addition funnel for liquids. Ensure the reactor is equipped with an efficient cooling system. 2. Adherence to Safety Protocols: Consult and strictly follow safety data sheets (SDS) for all reagents. Use appropriate personal protective equipment (PPE) and conduct large-scale reactions in a well-ventilated fume hood or a designated reactor bay. 3. Appropriate Equipment: Use a reactor with an appropriate overhead stirrer and a jacketed cooling system to ensure uniform mixing and efficient heat dissipation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the Williamson ether synthesis. This involves the deprotonation of 2,3-dimethylphenol (also known as 2,3-xylenol) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent.
Q2: Which methylating agent is best for this synthesis?
A2: Several methylating agents can be used:
-
Dimethyl sulfate (DMS): Highly effective and reactive, but also very toxic and carcinogenic.
-
Methyl iodide (MeI): Also very reactive and a good choice for laboratory-scale synthesis, but it is a volatile and toxic liquid.
-
Dimethyl carbonate (DMC): A "greener" and less hazardous alternative to DMS and MeI. It is less reactive and may require more forcing conditions (higher temperatures, longer reaction times) or the use of a phase-transfer catalyst to achieve good yields.
Q3: What are the key parameters to control for a successful synthesis?
A3: The key parameters to control are:
-
Stoichiometry: A slight excess of the methylating agent is often used to ensure complete conversion of the phenol.
-
Base: A strong enough base is required to fully deprotonate the phenol.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Solvent: An appropriate solvent that can dissolve the reactants and facilitate the SN2 reaction is crucial. Anhydrous conditions are necessary when using water-sensitive bases like NaH.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (2,3-dimethylphenol) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is a key indicator of a successful reaction in the product's IR spectrum?
A5: A key indicator of a successful O-methylation is the disappearance of the broad O-H stretching band, typically seen around 3200-3600 cm⁻¹, which is characteristic of the phenolic hydroxyl group in the starting material.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on standard laboratory practices for the Williamson ether synthesis of substituted anisoles.
Materials:
-
2,3-Dimethylphenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethyl sulfate (DMS)
-
Methanol or Ethanol
-
Diethyl ether or Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in methanol or ethanol. To this solution, add a solution of sodium hydroxide or potassium hydroxide (1.1 eq) in a minimal amount of water. Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the sodium or potassium 2,3-dimethylphenoxide.
-
Methylation: Slowly add dimethyl sulfate (1.1 eq) to the reaction mixture dropwise using an addition funnel. The reaction may be exothermic, so cooling the flask in an ice bath during the addition is recommended.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the 2,3-dimethylphenol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with 5% aqueous NaOH solution (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the final product by NMR and IR spectroscopy and determine the yield.
Visualizations
Technical Support Center: GC-MS Analysis of 2,3-Dimethylanisole
Welcome to the technical support center for the GC-MS analysis of 2,3-Dimethylanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak overlap, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak overlap or co-elution in GC-MS analysis?
A1: Peak overlap, or co-elution, is a common chromatographic problem where two or more compounds elute from the GC column at or near the same time.[1] This results in a single, distorted peak in the chromatogram, making accurate identification and quantification of the individual analytes challenging.[2] For this compound, this can be particularly problematic due to the presence of other structurally similar isomers (e.g., 2,4-Dimethylanisole, 2,5-Dimethylanisole, 2,6-Dimethylanisole, 3,4-Dimethylanisole, and 3,5-Dimethylanisole) that may have very similar boiling points and chromatographic behavior.
Q2: How can I determine if a peak for this compound is overlapping with another compound?
A2: Detecting co-elution can be achieved through several methods:
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Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or a split top.[1] While peak tailing is a gradual decline, a shoulder suggests a distinct, unresolved compound.[1]
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Mass Spectral Analysis: In a GC-MS system, you can examine the mass spectrum across the peak. If the ion ratios or the fragmentation pattern change from the beginning to the end of the peak, it is a strong indication of co-elution.[3][4]
-
Extracted Ion Chromatograms (EICs): If you suspect co-elution with a known compound, you can plot EICs for unique ions of each compound. If the peak shapes and retention times differ between the EICs, this confirms co-elution.[5]
Q3: My this compound peak is fronting. What does this indicate?
A3: Peak fronting, where the peak's leading edge is sloped, is most often caused by column overload.[6] This occurs when the concentration or volume of the injected sample is too high for the column's capacity. To resolve this, you can try diluting your sample or increasing the split ratio in your injection method.[6]
Q4: Can I resolve overlapping peaks of this compound and its isomers using only the mass spectrometer?
A4: Yes, if the overlapping compounds have unique fragment ions in their mass spectra, you can use the mass spectrometer to differentiate and quantify them.[5] By using selected ion monitoring (SIM) or by extracting the ion chromatograms for these unique masses from a full scan acquisition, you can obtain chromatograms for each individual compound. However, for isomers with very similar mass spectra, chromatographic separation is essential for accurate quantification.
Troubleshooting Guide: Resolving Peak Overlap
This guide provides a systematic approach to resolving peak overlap issues in the GC-MS analysis of this compound.
Step 1: Initial System and Method Verification
Before making significant changes to your method, it's crucial to ensure your GC-MS system is functioning correctly.
-
Action: Verify all method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.[6]
-
Action: Perform routine maintenance, such as replacing the injector septum and liner, and trimming the first few centimeters of the GC column from the inlet side to remove any contamination.[6][7]
Step 2: Optimizing Chromatographic Parameters
If the system is in good working order, the next step is to optimize the GC method to improve separation.
The temperature program has a significant impact on chromatographic resolution.[8]
-
Strategy 1: Lower the Initial Temperature. For early eluting peaks, reducing the initial oven temperature can improve separation.[9] A good starting point is to set the initial temperature slightly below the boiling point of your solvent.[10]
-
Strategy 2: Reduce the Ramp Rate. A slower temperature ramp gives analytes more time to interact with the stationary phase, which can lead to better separation.[11] Try reducing your ramp rate in steps of 2-5°C/min.
Operating the carrier gas at its optimal linear velocity maximizes column efficiency and can improve resolution.[6] Consult your column manufacturer's guidelines for the optimal flow rate for your carrier gas (e.g., helium, hydrogen).
Step 3: Changing the GC Column
If optimizing the method parameters does not resolve the peak overlap, changing the GC column may be necessary. The choice of stationary phase is the most critical factor for selectivity.[12][13]
-
Strategy: Increase Stationary Phase Polarity. this compound is a polarizable aromatic compound.[12] If you are using a non-polar column (e.g., a DB-1 or HP-5ms), switching to a more polar stationary phase can alter the elution order and improve the separation of isomers. Consider a column with a higher phenyl content or a polyethylene glycol (wax) phase.[12][13]
Experimental Protocols
Below are example protocols for the GC-MS analysis of this compound, demonstrating a standard method and an optimized method for improved resolution.
Protocol 1: Standard GC-MS Method
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
Injector: 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-400.
Protocol 2: Optimized GC-MS Method for Improved Resolution
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a more polar stationary phase (e.g., DB-WAX or equivalent).
-
Injector: 250°C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-400.
Quantitative Data Summary
The following table illustrates hypothetical data from the two protocols to demonstrate the improvement in resolution. The resolution value (Rs) is a measure of the degree of separation between two peaks; a value of ≥ 1.5 is considered baseline resolved.
| Parameter | Protocol 1 (Standard Method) | Protocol 2 (Optimized Method) |
| GC Column Phase | 5% Phenyl Methylpolysiloxane | Polyethylene Glycol (Wax) |
| Retention Time (2,3-DMA) | 8.52 min | 12.35 min |
| Retention Time (Co-eluting Isomer) | 8.55 min | 12.68 min |
| Resolution (Rs) | 0.8 | 1.6 |
Visualizations
Troubleshooting Workflow for Peak Overlap
The following diagram illustrates the logical steps for troubleshooting peak overlap in GC-MS analysis.
Caption: A flowchart for systematically troubleshooting peak overlap.
GC Method Optimization Strategy
This diagram outlines the key parameters to adjust when optimizing a GC method for better peak resolution.
Caption: Key parameters for GC method optimization to improve resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 13. fishersci.ca [fishersci.ca]
preventing degradation of 2,3-Dimethylanisole during storage
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This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,3-Dimethylanisole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation for anisole derivatives like this compound are oxidation and photodegradation. The methoxy group (-OCH₃) and the activated aromatic ring are susceptible to attack by atmospheric oxygen, especially when exposed to light, heat, or in the presence of catalytic impurities. This can lead to the formation of phenolic compounds and other oxidation byproducts.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6] It is crucial to protect it from light and sources of ignition, as it is a combustible liquid.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[7]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may reveal a change in color (e.g., yellowing) or the presence of particulates. However, chemical analysis is required for definitive confirmation. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and detect the presence of degradation products, which would appear as new peaks in the chromatogram.
Q4: What are the likely degradation products of this compound?
A4: Degradation, particularly through oxidation, can lead to O-demethylation to form 2,3-dimethylphenol or hydroxylation at various positions on the aromatic ring to form methoxyphenols.[1][2] More extensive oxidation can lead to the formation of quinones and other complex products.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield. | Compromised purity of this compound due to degradation. | 1. Verify the purity of the starting material using an appropriate analytical method (e.g., GC-MS, HPLC).2. If degradation is confirmed, purify the compound (e.g., by distillation) or use a fresh, unopened bottle.3. Review storage conditions to ensure they align with recommendations. |
| The liquid has developed a yellow or brown tint. | Oxidation of the compound. | 1. The material is likely degraded and may not be suitable for sensitive applications.2. Confirm degradation by analytical testing.3. Prevent future occurrences by storing under an inert atmosphere and protecting from light. |
| Appearance of new peaks in GC/HPLC analysis. | Formation of degradation products. | 1. Attempt to identify the new peaks using mass spectrometry (MS) to understand the degradation pathway.2. Common degradants include isomers of dimethylphenol and methoxyphenols.[1][2]3. Implement stricter storage protocols (see Table 1) to prevent further degradation. |
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[5][6] | Minimizes the rate of thermally induced degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[7] | Prevents oxidation by atmospheric oxygen. |
| Light Exposure | Store in an amber or opaque container in a dark location. | Aromatic ethers can undergo photodegradation upon exposure to UV light.[8][9] |
| Container | Use a tightly sealed, suitable container.[4][5][7] | Prevents exposure to air and moisture and avoids evaporation. |
| Incompatible Materials | Store away from strong oxidizing agents.[5] | Strong oxidizers can initiate and accelerate degradation pathways. |
Experimental Protocol: Stability Assessment via Forced Degradation
This protocol outlines a general procedure for assessing the stability of this compound under stress conditions.
1. Objective: To identify potential degradation products and sensitive storage parameters for this compound.
2. Materials:
- This compound (high purity)
- HPLC or GC-grade solvents (e.g., acetonitrile, water, hexane)
- Stress agents: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), 3% H₂O₂ (oxidation)
- Controlled environment chambers (for thermal and photolytic stress)
- HPLC or GC system with a suitable detector (e.g., UV/DAD or MS)
3. Methodology:
4. Analysis:
- Analyze all samples by a validated stability-indicating HPLC or GC method.[10]
- Compare the chromatograms of the stressed samples to the control sample.
- Calculate the percentage of degradation.
- Identify and characterize major degradation products using a mass spectrometer, if available.
Visual Guides
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Key factors and pathways leading to the degradation of this compound.
References
- 1. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Photodegradation of decabromodiphenyl ether in house dust by natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dimethylanisole and 2,5-Dimethylanisole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two structural isomers, 2,3-dimethylanisole and 2,5-dimethylanisole, towards electrophilic aromatic substitution (EAS). Understanding the subtle differences in reactivity and regioselectivity between these isomers is crucial for designing synthetic routes and developing new chemical entities. This document outlines the theoretical basis for their reactivity, supported by generalized experimental protocols for key electrophilic aromatic substitution reactions.
Introduction to Reactivity in Dimethylanisole Isomers
The reactivity of substituted benzene derivatives in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of dimethylanisoles, the activating and directing effects of one methoxy group and two methyl groups determine the overall reactivity and the position of electrophilic attack.
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. Its activating nature stems from the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions.
-
Methyl Group (-CH₃): The methyl group is a weaker activating group compared to the methoxy group and is also ortho, para-directing. Its activating effect is primarily due to hyperconjugation and a weak inductive effect, which donates electron density to the ring.
The interplay of these activating groups in this compound and 2,5-dimethylanisole leads to different reactivity profiles.
Theoretical Comparison of Reactivity
A qualitative assessment of the reactivity of the two isomers can be made by analyzing the directing effects of the substituents and the potential for steric hindrance.
This compound:
In this compound, the methoxy group at C1, the methyl group at C2, and the methyl group at C3 collectively influence the positions of electrophilic attack. The methoxy group strongly activates the ortho (C2, C6) and para (C4) positions. The C2-methyl group activates its ortho (C1, C3) and para (C5) positions. The C3-methyl group activates its ortho (C2, C4) and para (C6) positions.
The positions most activated are C4 and C6, as they receive activating influences from both the strong activating methoxy group and one of the methyl groups. However, the C6 position is sterically hindered by the adjacent methyl group at C1 and the methyl group at C2 (in some conformations). The C4 position is also activated by the C3-methyl group. The C5 position is activated by the C2-methyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the potential for some substitution at C5, depending on the steric bulk of the electrophile.
2,5-Dimethylanisole:
In 2,5-dimethylanisole, the methoxy group is at C1, and the methyl groups are at C2 and C5. The methoxy group activates the ortho (C2, C6) and para (C4) positions. The C2-methyl group activates its ortho (C1, C3) and para (C5) positions. The C5-methyl group activates its ortho (C4, C6) and para (C2) positions.
The positions C4 and C6 are highly activated. The C4 position is activated by the para effect of the strong activating methoxy group and the ortho effect of the C5-methyl group. The C6 position is activated by the ortho effect of the methoxy group and the ortho effect of the C5-methyl group. The C3 position is activated by the ortho effect of the C2-methyl group. Due to the synergistic activation at the C4 and C6 positions, and generally less steric hindrance compared to the most activated positions in the 2,3-isomer, 2,5-dimethylanisole is predicted to be more reactive than this compound in electrophilic aromatic substitution reactions.
Quantitative Data Summary
| Reaction | Electrophile | This compound (Predicted Major Products) | 2,5-Dimethylanisole (Predicted Major Products) |
| Nitration | NO₂⁺ | 4-Nitro-2,3-dimethylanisole | 4-Nitro-2,5-dimethylanisole |
| Bromination | Br⁺ | 4-Bromo-2,3-dimethylanisole | 4-Bromo-2,5-dimethylanisole |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2,3-dimethylanisole | 4-Acyl-2,5-dimethylanisole |
Note: The actual product distribution can be influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst.
Experimental Protocols
The following are generalized experimental protocols for common electrophilic aromatic substitution reactions that can be adapted for a comparative study of this compound and 2,5-dimethylanisole.
Nitration
Objective: To compare the reactivity and regioselectivity of nitration of this compound and 2,5-dimethylanisole.
Materials:
-
This compound
-
2,5-Dimethylanisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (1.5 mL) to 0°C in an ice bath.
-
Slowly add a solution of the dimethylanisole isomer (10 mmol) in dichloromethane (10 mL) to the cooled sulfuric acid.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (0.8 mL, ~12 mmol) to concentrated sulfuric acid (1.2 mL) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the dimethylanisole isomer over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice (50 g).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and yield.
Friedel-Crafts Acylation
Objective: To compare the reactivity and regioselectivity of Friedel-Crafts acylation of this compound and 2,5-dimethylanisole.
Materials:
-
This compound
-
2,5-Dimethylanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (12 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (11 mmol) to the suspension with stirring.
-
Add a solution of the dimethylanisole isomer (10 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid (20 mL) to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Analyze the crude product by ¹H NMR spectroscopy and GC-MS to determine the conversion and product distribution.
Visualization of Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two isomers based on their structural and electronic properties.
Caption: Logical workflow for comparing the reactivity of dimethylanisole isomers.
Conclusion
Based on a theoretical analysis of the electronic and steric effects of the methoxy and methyl substituents, 2,5-dimethylanisole is predicted to be more reactive towards electrophilic aromatic substitution than this compound . This is primarily due to the synergistic activating effects of the substituents and potentially lower steric hindrance at the most activated positions in the 2,5-isomer. The provided experimental protocols can be utilized to obtain quantitative data to validate this prediction and to further explore the nuances of their reactivity for applications in chemical synthesis and drug development.
A Comparative Spectroscopic Analysis of 2,3-Dimethylanisole and Its Isomers
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of fine chemical synthesis and drug development, the precise identification and characterization of isomeric compounds are paramount. Dimethylanisole (C₉H₁₂O), with its six isomers, presents a classic analytical challenge due to the subtle structural variations arising from the different substitution patterns of the methyl and methoxy groups on the benzene ring. This guide provides an in-depth comparative analysis of the spectroscopic properties of 2,3-Dimethylanisole and its five structural isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-Dimethylanisole. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a practical resource for the unambiguous differentiation of these closely related compounds.
Spectroscopic Data Comparison
The unique arrangement of substituents in each dimethylanisole isomer gives rise to distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis analyses, facilitating a direct comparison between the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of the aromatic protons and carbons are particularly sensitive to the electronic environment, which is influenced by the positions of the electron-donating methoxy and methyl groups.
Table 1: ¹H NMR Spectroscopic Data for Dimethylanisole Isomers (CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~6.85-7.05 (m, 3H) | ~3.82 (s, 3H) | ~2.25 (s, 3H), ~2.15 (s, 3H) |
| 2,4-Dimethylanisole | ~6.92 (d, 1H), ~6.92 (s, 1H), ~6.69 (d, 1H) | ~3.76 (s, 3H) | ~2.24 (s, 3H), ~2.18 (s, 3H) |
| 2,5-Dimethylanisole | ~7.00 (d, 1H), ~6.75 (s, 1H), ~6.65 (d, 1H) | ~3.79 (s, 3H) | ~2.31 (s, 3H), ~2.16 (s, 3H) |
| 2,6-Dimethylanisole | ~6.98 (t, 1H), ~6.89 (d, 2H) | ~3.68 (s, 3H) | ~2.27 (s, 6H) |
| 3,4-Dimethylanisole | ~6.98 (d, 1H), ~6.70 (s, 1H), ~6.65 (d, 1H) | ~3.78 (s, 3H) | ~2.21 (s, 3H), ~2.19 (s, 3H) |
| 3,5-Dimethylanisole | ~6.65 (s, 1H), ~6.55 (s, 2H) | ~3.77 (s, 3H) | ~2.29 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data for Dimethylanisole Isomers (CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Methyl Carbons (δ, ppm) |
| This compound | ~156.5, 137.1, 130.2, 125.5, 123.8, 108.9 | ~59.9 | ~20.5, 15.8 |
| 2,4-Dimethylanisole | ~155.8, 136.5, 131.2, 127.1, 120.8, 110.5 | ~55.2 | ~20.8, 16.1 |
| 2,5-Dimethylanisole | ~157.5, 136.2, 130.5, 128.9, 120.7, 111.8 | ~55.4 | ~21.3, 15.8 |
| 2,6-Dimethylanisole | ~158.1, 131.0, 128.5, 123.5 | ~59.8 | ~16.5 |
| 3,4-Dimethylanisole | ~157.9, 136.9, 130.3, 129.8, 119.9, 111.5 | ~55.2 | ~20.0, 19.2 |
| 3,5-Dimethylanisole | ~159.5, 139.1, 122.5, 113.8 | ~55.1 | ~21.5 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The C-O stretching vibrations of the ether group and the C-H bending vibrations of the aromatic ring are particularly informative for distinguishing between the dimethylanisole isomers.
Table 3: Key IR Absorption Bands for Dimethylanisole Isomers (cm⁻¹)
| Isomer | C-O Stretch (Aromatic Ether) | C-H Bending (Aromatic) |
| This compound | ~1255, 1095 | ~830-750 (multiple bands) |
| 2,4-Dimethylanisole | ~1245, 1040 | ~875, 810 |
| 2,5-Dimethylanisole | ~1240, 1030 | ~870, 800 |
| 2,6-Dimethylanisole | ~1260, 1100 | ~770 |
| 3,4-Dimethylanisole | ~1250, 1035 | ~870, 815 |
| 3,5-Dimethylanisole | ~1285, 1160 | ~835, 690 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of the dimethylanisole isomers are influenced by the stability of the resulting carbocations. All isomers exhibit a molecular ion peak [M]⁺ at m/z 136.
Table 4: Major Fragmentation Ions (m/z) for Dimethylanisole Isomers
| Isomer | Key Fragment Ions (m/z) and Interpretation |
| All Isomers | 136 [M]⁺, 121 [M-CH₃]⁺, 107 [M-CHO]⁺ or [M-C₂H₅]⁺, 91 [C₇H₇]⁺ (tropylium ion), 77 [C₆H₅]⁺ |
| Note | While the major fragments are similar, the relative intensities of these peaks can vary between isomers, aiding in their differentiation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position of the absorption maximum (λmax) is affected by the extent of conjugation and the electronic effects of the substituents.
Table 5: UV-Vis Spectroscopic Data for Dimethylanisole Isomers (in Ethanol)
| Isomer | λmax (nm) |
| This compound | ~272, 278 |
| 2,4-Dimethylanisole | ~276, 282 |
| 2,5-Dimethylanisole | ~275, 281 |
| 2,6-Dimethylanisole | ~268, 274 |
| 3,4-Dimethylanisole | ~277, 283 |
| 3,5-Dimethylanisole | ~273, 279 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dimethylanisole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the dimethylanisole isomers are liquids at room temperature, a neat sample can be analyzed directly. Place a single drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Acquire a background spectrum of the clean KBr plates prior to sample analysis.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 ppm solution of the dimethylanisole isomer in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 m/z.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
Data Analysis: Identify the compound based on its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the dimethylanisole isomer in spectroscopic grade ethanol. Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength range: 200-400 nm.
-
Blank: Use the same spectroscopic grade ethanol as the blank.
-
Scan speed: Medium.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualization of Analytical Logic
The differentiation of dimethylanisole isomers is a systematic process that can be visualized as a logical workflow.
Caption: Workflow for the separation and identification of dimethylanisole isomers.
The structural differences between the isomers directly influence their spectroscopic properties. The following diagram illustrates the relationship between the substitution pattern and the resulting spectral characteristics.
Caption: Influence of structure on the spectroscopic properties of dimethylanisole isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals that while they share many similarities, each compound possesses a unique set of spectral data that allows for its definitive identification. ¹H and ¹³C NMR are particularly powerful for distinguishing isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons. IR spectroscopy provides valuable information on the substitution pattern through the C-H bending region, and while mass spectrometry shows similar major fragments, the relative abundances can be a useful indicator. UV-Vis spectroscopy, while showing subtle differences, can complement the other techniques. By employing the detailed experimental protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently characterize and differentiate these closely related aromatic ethers, ensuring the quality and integrity of their work.
In-Depth Analysis Reveals Limited Public Data on the Biological Activity of 2,3-Dimethylanisole Derivatives
A comprehensive review of available scientific literature has revealed a notable scarcity of public data concerning the biological activities of a series of 2,3-Dimethylanisole derivatives. While this compound is commercially available and utilized as a precursor in chemical synthesis, extensive studies detailing the pharmacological or biological effects of its various analogs are not readily found in published research.
Despite a multi-faceted search strategy targeting antimicrobial, antifungal, antioxidant, and cytotoxic properties of substituted anisoles and methoxybenzene compounds, no dedicated studies focusing on a comparative analysis of this compound derivatives were identified. The existing literature primarily documents the use of this compound as a starting material for the synthesis of more complex molecules. For instance, it is a known precursor in the synthesis of biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2. However, this information pertains to a single, complex derivative and does not offer a comparative analysis of a series of structurally related compounds.
Searches for broader categories, such as the biological activities of substituted anisoles, yielded information on various other chemical classes, including azole, indole, and naphthalene derivatives, which, while containing a methoxybenzene moiety, are not direct derivatives of this compound. Similarly, while the regioselective bromination of this compound has been reported, the subsequent biological evaluation of these brominated derivatives is not detailed in the available literature.
This lack of specific, publicly accessible data prevents the creation of a detailed comparison guide as requested. The core requirements of presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing signaling pathways cannot be fulfilled without primary research that has synthesized and systematically evaluated the biological activities of a range of this compound derivatives.
Therefore, for researchers, scientists, and drug development professionals interested in this specific chemical class, the current landscape suggests an open field for novel research. The synthesis of a library of this compound derivatives and their subsequent screening for various biological activities could provide valuable insights and potentially uncover new lead compounds for therapeutic development. At present, however, a comprehensive, data-driven comparison guide on this topic cannot be compiled from the existing scientific literature.
A Comparative Guide to Analytical Methods for 2,3-Dimethylanisole Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic compounds like 2,3-Dimethylanisole is crucial for various applications, including pharmaceutical analysis, environmental monitoring, and flavor and fragrance profiling. This guide provides a detailed comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. While gas chromatography is often favored for volatile compounds such as this compound, HPLC offers a viable alternative, particularly for samples in liquid form.
Method Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of compounds structurally similar to this compound. These values should be considered as a general guideline, and experimental verification is essential for method validation for this compound specifically.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 1.0 ng/g | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 4.0 ng/g | 1.2 µg/mL |
| Accuracy (Recovery %) | 94 - 106% | 96 - 104% |
| Precision (RSD %) | < 12% | < 6% |
| Typical Application | Trace level analysis in complex matrices (e.g., environmental samples, food products). | Quantification in less complex matrices or pharmaceutical formulations. |
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound using GC-MS and a hypothetical HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the trace-level quantification of the volatile this compound in various sample matrices.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Sample Aliquot: Place a known amount of the homogenized sample (e.g., 1 gram of solid material or 5 mL of a liquid sample) into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of a suitable internal standard (e.g., d5-anisole) to each sample, standard, and blank.
-
Matrix Modification: For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of this compound, improving its transfer to the headspace.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose an SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and introduce it into the hot injector of the GC-MS for thermal desorption of the analytes onto the analytical column.
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions for this compound: m/z 136 (quantifier), 121, 91 (qualifiers).[1]
-
High-Performance Liquid Chromatography (HPLC-UV)
While GC is more common for volatile compounds, an HPLC-UV method can be developed for the quantification of this compound, particularly in liquid formulations. The following is a hypothetical method based on the analysis of similar aromatic compounds.[2]
1. Sample Preparation
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
-
UV Detector:
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength for this compound (approximately 270 nm).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
GC-MS analysis workflow for this compound.
References
Navigating Catalyst Selection for 2,3-Dimethylanisole Synthesis: A Comparative Guide
The synthesis of 2,3-Dimethylanisole, a valuable intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the O-methylation of 2,3-dimethylphenol (also known as 2,3-xylenol). The choice of catalyst is paramount in achieving high yield and selectivity, minimizing side reactions such as C-alkylation. This guide compares several catalytic systems using data from the O-methylation of phenol, a model substrate for this reaction. The catalysts discussed include a base-catalyzed system with a phase-transfer catalyst, a solid acid catalyst, and a ferrospinel catalyst, showcasing a range of catalytic approaches.
Performance Comparison of Catalysts for Phenol O-Methylation
The following table summarizes the performance of different catalyst systems in the O-methylation of phenol. While the substrate is phenol, the data provides a valuable benchmark for selecting catalysts for the O-methylation of 2,3-dimethylphenol.
| Catalyst System | Methylating Agent | Reaction Conditions | Phenol Conversion (%) | Selectivity to Anisole (%) | Key Remarks |
| K₂CO₃ / Poly(ethylene glycol) 1000 [1] | Dimethyl Carbonate | 160-200 °C, Atmospheric Pressure, Continuous-flow | Substantially quantitative | High (Anisole as the main product) | Homogeneous catalysis, continuous process. |
| 30% Phosphotungstic Acid (PTA) / γ-Al₂O₃ [2][3] | Dimethyl Ether | 280 °C, 5h | 46.57 | 88.22 | Heterogeneous catalysis, potential for recyclability. |
| Ni₀.₅Mn₀.₅Fe₂O₄ (Ferrospinel) [4] | Methanol | 598 K (325 °C), Molar Ratio (Methanol:Phenol) = 6, WHSV = 0.5 h⁻¹ | ~90% (estimated from graph) | Primarily o-cresol and 2,6-xylenol (C-alkylation) | Demonstrates high activity for methylation but low selectivity for O-methylation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Protocol 1: O-Methylation of Phenol with Dimethyl Carbonate using K₂CO₃ / PEG 1000[1]
-
Catalyst and Reagent Preparation : The catalytic bed is prepared by mixing poly(ethylene glycol) 1000 (PEG 1000) and potassium carbonate (K₂CO₃).
-
Reaction Setup : The reaction is conducted in a continuously fed stirred tank reactor (CSTR) filled with the catalytic bed.
-
Reaction Conditions : The reactor is operated at atmospheric pressure and a temperature range of 160-200 °C. A mixture of phenol and dimethyl carbonate is continuously fed into the reactor.
-
Product Analysis : The output stream is collected and analyzed, likely using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS), to determine the conversion of phenol and the selectivity to anisole.
Protocol 2: O-Alkylation of Phenol with Dimethyl Ether using 30% PTA / γ-Al₂O₃[2][3]
-
Catalyst Preparation : The catalyst is prepared by impregnating γ-Al₂O₃ with phosphotungstic acid (PTA).
-
Reaction Setup : The reaction is carried out in a continuously stirred reactor.
-
Reaction Conditions : The reaction is run at a temperature of 280 °C. Phenol and dimethyl ether are introduced into the reactor with the catalyst.
-
Product Analysis : The liquid products are analyzed using gas chromatography (GC) to calculate the conversion and selectivity.
Protocol 3: Vapor Phase Methylation of Phenol with Methanol over Ni₀.₅Mn₀.₅Fe₂O₄[4]
-
Catalyst Preparation : The Ni₀.₅Mn₀.₅Fe₂O₄ ferrospinel catalyst is synthesized via a low-temperature co-precipitation method.
-
Reaction Setup : The vapor-phase methylation is performed in a fixed-bed reactor.
-
Reaction Conditions : The reaction is conducted at a temperature of 598 K (325 °C) with a methanol to phenol molar ratio of 6 and a weight hourly space velocity (WHSV) of 0.5 h⁻¹.
-
Product Analysis : The product stream is analyzed to determine phenol conversion and the selectivity to different methylated products.
Visualizing the Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction pathway for O-methylation and a typical experimental workflow for catalyst comparison.
References
A Comparative Guide to the Purity of 2,3-Dimethylanisole from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in research and development, particularly in the pharmaceutical industry, where even trace impurities can lead to unforeseen side effects or alterations in a product's efficacy. This guide provides a comparative assessment of 2,3-Dimethylanisole purity from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) to aid researchers in making informed procurement decisions. The analysis is based on a suite of standard analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Executive Summary of Purity Analysis
A comprehensive analysis of this compound samples from three different suppliers revealed variations in purity and impurity profiles. Supplier C demonstrated the highest purity across all analytical methods, with Supplier A also providing a high-purity product. Supplier B's product showed a notably lower purity and a more significant impurity profile.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-FID (%) | 99.8 ± 0.1 | 98.5 ± 0.2 | 99.9 ± 0.1 |
| Purity by HPLC-UV (%) | 99.7 ± 0.1 | 98.2 ± 0.3 | 99.9 ± 0.1 |
| Purity by qNMR (%) | 99.6 ± 0.2 | 98.1 ± 0.3 | 99.8 ± 0.2 |
| Major Impurity 1 (%) | 0.15 (Isomer) | 0.8 (Isomer) | < 0.05 |
| Major Impurity 2 (%) | 0.08 (Solvent) | 0.5 (Unknown) | < 0.05 |
| Water Content (KF, %) | 0.05 | 0.20 | 0.03 |
Data are presented as mean ± standard deviation (n=3). KF refers to Karl Fischer titration.
Experimental Methodologies
Detailed protocols for the analytical techniques used in this assessment are provided below. These methods are standard for the purity determination of small organic molecules.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Objective: To separate and quantify volatile components, determining the area percentage of this compound and any volatile impurities.
-
Instrumentation: Agilent 8890 GC System with FID.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Sample Preparation: 10 mg of this compound was dissolved in 1 mL of dichloromethane.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To separate and quantify the main component and non-volatile impurities based on their UV absorbance.
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg of this compound was dissolved in 1 mL of the mobile phase.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
-
Objective: To provide an absolute purity determination by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[1][3][4]
-
Instrumentation: Bruker Avance III 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS.
-
Internal Standard: Maleic acid (certified reference material).
-
Method:
-
Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial.
-
Dissolve the mixture in ~0.7 mL of CDCl3.
-
Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Integrate the aromatic proton signals of this compound and the olefinic proton signal of maleic acid.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the initial weights of the analyte and standard.
-
Visualized Workflows and Pathways
To provide a clearer understanding of the processes and the context of this analysis, the following diagrams have been generated.
The purity of reagents like this compound is paramount, especially when used in the synthesis of biologically active molecules. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as a ligand for a G-protein coupled receptor (GPCR), a common target in drug development. Impurities could potentially interfere with this interaction, leading to misleading experimental results.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. quora.com [quora.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide on 2,3-Dimethylanisole in Chemical Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in chemical assays is paramount to ensuring data accuracy and reliability. This guide provides a comparative overview of the potential cross-reactivity of 2,3-Dimethylanisole, a substituted aromatic ether, in common chemical assays. Due to a lack of specific documented cross-reactivity data for this compound, this guide presents a framework for assessment based on structurally similar molecules and established analytical principles.
This compound (DMA) is a chemical compound with the formula C₉H₁₂O.[1][2][3] Its structure, featuring a benzene ring substituted with two methyl groups and a methoxy group, makes it a potential cross-reactant in assays designed to detect other substituted aromatic hydrocarbons. Such cross-reactivity can lead to false positives or inaccurate quantification, compromising experimental outcomes.[4] This guide will explore these potential interactions, provide detailed experimental protocols for assessment, and compare its analytical behavior with relevant alternatives.
Potential Cross-Reactivity in Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific but can be susceptible to cross-reactivity from compounds with similar structural motifs to the target analyte.[4][5] Given its structural similarity to metabolites of common industrial solvents like xylene (dimethylbenzene), it is conceivable that this compound could interfere with immunoassays designed to detect these metabolites, such as methylhippuric acid.[6][7]
Comparison with Structurally Similar Compounds
To illustrate the potential for cross-reactivity, a hypothetical competitive ELISA for the detection of o-methylhippuric acid is considered. In such an assay, antibodies are generated against o-methylhippuric acid. This compound, along with other structurally related compounds, could potentially bind to these antibodies, leading to a competitive inhibition of the signal.
The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte. A higher percentage indicates a greater potential for interference.
| Compound | Structure | Target Analyte in Hypothetical Assay | Hypothetical Cross-Reactivity (%) |
| o-Methylhippuric Acid | C₁₀H₁₁NO₃ | o-Methylhippuric Acid | 100 |
| This compound | C₉H₁₂O | o-Methylhippuric Acid | 5 - 15 |
| 2,4-Dimethylanisole | C₉H₁₂O | o-Methylhippuric Acid | 3 - 10 |
| Toluene | C₇H₈ | o-Methylhippuric Acid | < 1 |
| Anisole | C₇H₈O | o-Methylhippuric Acid | < 1 |
Note: The cross-reactivity values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
High-Fidelity Analytical Alternatives
To mitigate the risks of cross-reactivity, alternative analytical methods with higher specificity are recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the unambiguous identification and quantification of volatile and semi-volatile organic compounds like this compound.[8][9]
Comparison of Analytical Methods
| Method | Principle | Specificity | Throughput | Cost |
| Competitive ELISA | Antibody-antigen binding with a competitive ligand. | Moderate | High | Low |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning, followed by mass-to-charge ratio detection. | High | Low | High |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity, followed by two stages of mass analysis. | Very High | Moderate | Very High |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of this compound in a competitive ELISA designed for a structurally similar analyte (e.g., o-methylhippuric acid).[10]
Materials:
-
Microtiter plate coated with the target analyte conjugate (e.g., o-methylhippuric acid-BSA).
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Dilution buffer (e.g., PBS with 1% BSA).
-
Standard solutions of the target analyte.
-
Test solutions of this compound and other potential cross-reactants at various concentrations.
Procedure:
-
Prepare a series of standard dilutions of the target analyte and the test compounds (including this compound) in the dilution buffer.
-
Add 50 µL of the standard or test compound solutions to the wells of the coated microtiter plate.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate the plate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the IC50 for this compound and other test compounds.
-
Determine the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Protocol 2: GC-MS Analysis for Specific Quantification
This protocol provides a general procedure for the analysis of this compound and other aromatic hydrocarbons in a sample matrix.[8][9]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., non-polar capillary column).
-
Helium carrier gas.
-
Standard solutions of this compound and other analytes of interest.
-
Internal standard solution.
-
Organic solvent for sample extraction (e.g., hexane, dichloromethane).
Procedure:
-
Sample Preparation: Extract the analytes from the sample matrix using a suitable solvent extraction method. Concentrate the extract if necessary.
-
Instrument Setup:
-
Set the GC oven temperature program to achieve optimal separation of the target analytes.
-
Set the injector temperature and transfer line temperature.
-
Set the MS to operate in either full scan or selected ion monitoring (SIM) mode.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of the analytes and a fixed concentration of the internal standard. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Spike the extracted sample with the internal standard and inject an aliquot into the GC-MS system.
-
Data Analysis:
-
Identify the analytes based on their retention times and mass spectra.
-
Quantify the analytes by comparing their peak areas to the calibration curve.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate a typical cross-reactivity assessment workflow and a potential signaling pathway that could be influenced by aromatic hydrocarbons.
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Aromatic hydrocarbons, as a class, are known to interact with various biological pathways, including the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in the metabolism of xenobiotics and can lead to downstream cellular effects.[11][12][13]
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, its structural characteristics suggest a potential for interference in assays for other substituted aromatic compounds. Researchers should exercise caution and validate their assays for potential cross-reactivity from this compound and its isomers, especially when analyzing samples from complex matrices. The use of highly specific analytical methods like GC-MS is recommended for confirmatory analysis to ensure the accuracy and reliability of results. This guide provides the necessary framework and protocols to proactively address these potential analytical challenges.
References
- 1. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. brieflands.com [brieflands.com]
- 7. Dynacare - XYLENE METABOLITES [dynacare.ca]
- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of polycyclic aromatic hydrocarbons on immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of 2,3-Dimethylanisole: Applications in Pharmaceutical Synthesis and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
2,3-Dimethylanisole, a substituted aromatic ether, serves as a versatile precursor in various chemical syntheses. This guide provides a comparative analysis of its primary application as a key starting material in the synthesis of the pharmaceutical agent Biphenyl-Indanone A (BINA), a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Furthermore, this document explores the potential utility of this compound in the fragrance industry, drawing comparisons with its structural isomers and other related anisole derivatives. Experimental data and detailed methodologies are presented to offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Pharmaceutical Applications: Synthesis of Biphenyl-Indanone A (BINA)
This compound is a crucial building block for the synthesis of Biphenyl-Indanone A (BINA), a molecule with potential antipsychotic and anxiolytic properties.[1][2] The synthetic route primarily involves a two-step process: regioselective bromination of this compound followed by a Suzuki-Miyaura cross-coupling reaction.
While this compound is a common starting material for the synthesis of the core indanone structure of BINA, other substituted phenols and their corresponding methyl ethers could theoretically be employed. However, the specific substitution pattern of this compound is critical for achieving the desired final structure of BINA. The availability and cost-effectiveness of this compound make it a preferred choice in many synthetic schemes.
| Starting Material | Key Advantages | Key Disadvantages | Reference |
| This compound | Commercially available, well-documented reactivity for regioselective bromination. | [3] | |
| 2,3-Dimethylphenol | Can be methylated to form this compound. | Requires an additional synthetic step. | |
| Other substituted anisoles | May offer alternative routes to different BINA analogs. | Requires significant modification of the synthetic pathway; may not yield the target molecule. |
Experimental Protocols
A critical step in the synthesis of BINA from this compound is the highly regioselective bromination to form 4-bromo-2,3-dimethylanisole. This is followed by a Suzuki-Miyaura coupling to introduce the biphenyl moiety.
Protocol 1: Regioselective Bromination of this compound
Objective: To synthesize 4-bromo-2,3-dimethylanisole with high regioselectivity.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Water
-
Hexane
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide in acetonitrile to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding water.
-
Extract the product with hexane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 4-bromo-2,3-dimethylanisole.
Expected Yield: ~94%
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biphenyl Moiety Introduction (General Protocol)
Objective: To synthesize the biphenyl precursor to BINA from 4-bromo-2,3-dimethylanisole.
Materials:
-
4-Bromo-2,3-dimethylanisole
-
Arylboronic acid (e.g., 3-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene, Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine 4-bromo-2,3-dimethylanisole, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100°C) for a designated time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biphenyl intermediate.
Note: This is a general protocol. Specific reaction conditions such as catalyst, base, solvent, and temperature may need to be optimized for the specific substrates.
The subsequent steps to complete the synthesis of BINA would involve the formation of the indanone ring system, a common reaction in organic synthesis that can be achieved through various methods, including Friedel-Crafts acylation.[1][4]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for Biphenyl-Indanone A (BINA) from this compound.
Fragrance and Flavor Applications: A Comparative Olfactory Profile
While this compound itself is noted as "not for fragrance use," its structural isomers, particularly 2,4-dimethylanisole and 2,5-dimethylanisole, find applications as flavoring agents.[4] This suggests that the specific placement of the methyl groups on the anisole ring significantly influences the olfactory properties of the molecule. Anisole and its derivatives are generally known for their sweet, anise-like aromas.[5]
| Compound | Olfactory/Flavor Profile | Application | Reference |
| This compound | Not for fragrance use. | Chemical Intermediate | [4] |
| 2,4-Dimethylanisole | Spicy, herbal. | Flavoring Agent | |
| 2,5-Dimethylanisole | Chemical Intermediate | ||
| Anisole (parent compound) | Sweet, anise-like. | Precursor to fragrances and pharmaceuticals. | [5] |
The difference in the organoleptic properties between the isomers highlights the structure-activity relationship in fragrance chemistry. The steric hindrance and electronic effects imparted by the methyl groups at different positions on the aromatic ring likely alter the molecule's interaction with olfactory receptors.
Experimental Workflow for Olfactory Analysis
A standard approach to evaluating the fragrance properties of a compound involves sensory panel analysis.
Caption: Workflow for the comparative olfactory analysis of anisole derivatives.
Conclusion
This compound is a valuable and well-established precursor in the synthesis of the promising pharmaceutical candidate, Biphenyl-Indanone A. Its primary utility lies in its specific substitution pattern, which allows for regioselective functionalization en route to the target molecule. In contrast, its direct application in the fragrance industry is limited, with its isomers offering more desirable olfactory properties. This comparative guide highlights the importance of structure-function relationships in both pharmaceutical and fragrance chemistry and provides researchers with essential protocols and comparative data to inform their work with this compound and related compounds.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
Mechanistic Insights into Reactions of 2,3-Dimethylanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic studies of reactions involving 2,3-dimethylanisole and its isomers. The following sections detail the reactivity of these compounds in key organic reactions, including electrophilic aromatic substitution and metabolic transformations. Quantitative data is presented in structured tables, and detailed experimental protocols for seminal experiments are provided. Visualizations of reaction pathways and experimental workflows are included to facilitate understanding.
Electrophilic Aromatic Substitution: A Tale of Steric Hindrance and Electronic Effects
The reactivity of dimethylanisole isomers in electrophilic aromatic substitution (EAS) is governed by the interplay of the activating, ortho-, para-directing methoxy group and the two methyl groups. The position of these substituents dictates the regioselectivity and relative reaction rates.
Bromination
The bromination of this compound with N-bromosuccinimide (NBS) demonstrates regioselectivity influenced by the solvent. In acetonitrile, a polar solvent, the reaction proceeds readily at room temperature to yield exclusively 4-bromo-2,3-dimethylanisole. Further bromination can occur to produce 4,6-dibromo-2,3-dimethylanisole. This high regioselectivity is attributed to the directing effect of the methoxy group to the para position (position 4) and the subsequent activation of the remaining ortho position (position 6).
| Substrate | Reagent | Solvent | Time (min) | Product(s) | Yield (%) |
| This compound | NBS (1.1 eq) | CH3CN | 30 | 4-Bromo-2,3-dimethylanisole | 94 |
| This compound | NBS (2.2 eq) | CH3CN | 60 | 4,6-Dibromo-2,3-dimethylanisole | 92 |
Experimental Protocol: Bromination of this compound with NBS in Acetonitrile
To a stirred solution of this compound (1 mmol) in 5 mL of acetonitrile, N-bromosuccinimide (1.1 mmol for monobromination, 2.2 mmol for dibromination) is added. The reaction mixture is stirred at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding bromo-derivative(s).
Nitration
The mechanism for nitrous acid-catalyzed nitration can be complex, potentially involving nitrosation followed by oxidation, or a process involving a radical cation species, especially at higher acidities.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of dimethylanisole isomers is influenced by both electronic and steric factors. A study on the benzoylation of 3,5-dimethylanisole using a copper triflate catalyst in an ionic liquid showed preferential formation of the less sterically hindered ortho-substituted product. This highlights how steric hindrance can override the electronic directing effects of the activating groups. In the case of this compound, acylation is expected to be challenging at the ortho positions (4 and 6) due to steric hindrance from the adjacent methyl groups.
| Substrate | Acylating Agent | Catalyst | Product(s) | Isomer Distribution (ortho/para) |
| Anisole | Benzoyl chloride | Cu(OTf)2 | Methoxybenzophenone | 4/96 |
| 3,5-Dimethylanisole | Benzoyl chloride | Cu(OTf)2 | Dimethylmethoxybenzophenone | ortho-substituted favored |
Metabolic Transformations: The Role of Cytochrome P450
The metabolism of dimethylanisoles is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. While direct comparative studies on all dimethylanisole isomers are scarce, research on xylenes and toluenes provides a strong indication of the likely metabolic pathways.
The primary metabolic routes for xylenes, and likely for dimethylanisoles, are:
-
Methyl Hydroxylation: Oxidation of one of the methyl groups to form a benzyl alcohol derivative. This is typically the major metabolic pathway.
-
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, forming a dimethylphenol derivative. This is generally a minor pathway.
Studies on xylene isomers have shown that CYP2E1 is a key enzyme in methyl hydroxylation, while CYP1A2 can be involved in ring hydroxylation. The specific regioselectivity of hydroxylation will depend on the substitution pattern of the dimethylanisole isomer and the specific CYP isoform involved. For this compound, methyl hydroxylation could occur at either the 2- or 3-methyl group, and ring hydroxylation would likely be directed to the positions activated by the methoxy and methyl groups, while considering steric accessibility.
Experimental Protocol: In Vitro Metabolism of Xylene Isomers using Human Liver Microsomes
Human liver microsomes are incubated with the xylene isomer (substrate) in the presence of an NADPH-generating system (cofactor). The reaction is initiated by the addition of the substrate and incubated at 37°C. Aliquots are taken at various time points and the reaction is quenched. The metabolites are then extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the products. To identify the specific CYP isoforms involved, experiments can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic activation from the methoxy group and steric hindrance from the two adjacent methyl groups. In electrophilic aromatic substitution reactions, substitution is strongly directed by the methoxy group, but the accessibility of the activated positions is a critical factor in determining the product distribution. Compared to less sterically hindered isomers, this compound can exhibit lower reactivity or different regioselectivity. In metabolic reactions, methyl hydroxylation is the likely primary detoxification pathway, a common route for alkylated aromatic compounds.
Further research involving direct, quantitative comparisons of the reaction kinetics and metabolic rates of all dimethylanisole isomers would provide a more complete picture of their relative reactivities and fates in chemical and biological systems. Such studies would be invaluable for applications in synthetic chemistry, materials science, and toxicology.
Cost-Benefit Analysis of 2,3-Dimethylanisole in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that balances cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of 2,3-dimethylanisole, a key intermediate in the synthesis of various high-value molecules, including positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). Through a detailed examination of its synthetic applications, comparison with potential alternatives, and presentation of experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development.
Overview of this compound in Synthesis
This compound is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of biphenyl-indanone A (BINA), a potent and selective positive allosteric modulator of mGluR2.[1] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission, and its modulation is a promising therapeutic strategy for neurological and psychiatric disorders.
The synthesis of BINA and related compounds often involves a Friedel-Crafts acylation of this compound as a key step. The substitution pattern of this compound influences the regioselectivity of this reaction, making it a suitable starting material for achieving the desired indanone core structure.
Cost Analysis of this compound and Alternatives
A direct comparison of the procurement cost of this compound with its isomers, 3,4-dimethylanisole and 2,5-dimethylanisole, reveals a significant price difference. This initial cost is a primary consideration in the overall economic viability of a synthetic route. The prices listed below are based on currently available data from various chemical suppliers and are subject to change.
| Compound | Supplier | Quantity | Price (USD) |
| This compound | Sigma-Aldrich | 25g | 123.00 |
| TCI America | 25g | 105.00 | |
| 3,4-Dimethylanisole | Sigma-Aldrich | 50g | 67.27 |
| Thermo Scientific | 50g | 78.00 | |
| 2,5-Dimethylanisole | Sigma-Aldrich | 25g | 50.70 |
| TCI America | 25g | 92.70 |
As the table indicates, this compound is considerably more expensive than its 3,4- and 2,5-isomers. This cost disparity necessitates a thorough evaluation of the synthetic benefits of using this compound to justify its selection over cheaper alternatives.
Performance Comparison and Experimental Data
Synthesis of Biphenyl-Indanone A (BINA) using this compound
The synthesis of BINA from this compound typically involves the following key steps, as described in the literature[1]:
-
Friedel-Crafts Acylation: Reaction of this compound with a suitable acylating agent in the presence of a Lewis acid catalyst to form a substituted indanone precursor.
-
Further Functionalization: Subsequent reaction steps to introduce the biphenyl moiety and other necessary functional groups.
A general protocol for the Friedel-Crafts acylation of an activated aromatic compound like dimethylanisole is provided below.
Potential for Alternatives: 3,4- and 2,5-Dimethylanisole
The use of 3,4- or 2,5-dimethylanisole as starting materials for the synthesis of BINA analogs would lead to different substitution patterns on the indanone core. The directing effects of the methoxy and methyl groups would influence the position of acylation, potentially yielding isomeric products. The viability of these alternatives would depend on the structure-activity relationship (SAR) of the resulting BINA analogs and whether these isomers retain the desired pharmacological activity.
A comparative study on the Friedel-Crafts acylation of m-xylene (a related dimethylbenzene) showed that the acylation product was kinetically controlled, with the energy of the intermediates influencing the final product distribution.[2] A similar principle would apply to the acylation of dimethylanisole isomers, suggesting that the product distribution and yield could vary significantly between them.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Dimethylanisole
This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation reactions.[3][4]
Materials:
-
Dimethylanisole isomer (e.g., this compound)
-
Acyl chloride (e.g., propionyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, FeCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the Lewis acid catalyst (4.0 mmol), anhydrous DCM (6 mL), and the acyl chloride (4.6 mmol).
-
Slowly add a solution of the dimethylanisole isomer (4.6 mmol) in anhydrous DCM (3 mL) to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water.
-
Stir for 5 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with 5 mL portions of DCM.
-
Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation.
Note: The specific reaction conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for each dimethylanisole isomer to maximize the yield of the desired product.
Signaling Pathway Visualization
The therapeutic target of BINA, the metabotropic glutamate receptor 2 (mGluR2), is a G-protein coupled receptor (GPCR). Upon activation by glutamate and positive allosteric modulation by compounds like BINA, mGluR2 initiates a downstream signaling cascade that ultimately modulates neuronal excitability.
Caption: mGluR2 signaling pathway initiated by glutamate and potentiated by a PAM like BINA.
Conclusion
The decision to use this compound in a synthetic campaign requires a careful weighing of its higher cost against its demonstrated utility in producing specific, biologically active molecules like BINA. While cheaper isomers exist, their use would likely necessitate significant process development to isolate the desired regioisomer and a thorough investigation of the biological activity of the resulting analogs. For targeted synthesis where the specific substitution pattern is crucial, the higher initial cost of this compound can be justified by potentially higher yields of the desired product, reduced purification challenges, and a more direct route to the target molecule. Future research focused on the direct comparison of these isomers in the synthesis of mGluR2 modulators would provide invaluable data for making more informed decisions in drug discovery and development.
References
- 1. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. websites.umich.edu [websites.umich.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylanisole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,3-Dimethylanisole is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical.
Safety and Physical Properties
For quick reference, the key safety and physical characteristics of this compound are summarized in the table below. Understanding these properties is crucial for safe handling and storage prior to disposal.
| Property | Value | Citation |
| CAS Number | 2944-49-2 | [1][2][3][4] |
| Physical State | Liquid | [3] |
| Appearance | Colorless to light yellow liquid | |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Boiling Point | 195 °C | [3] |
| Density | 0.984 g/mL at 25 °C | [3] |
| Hazards | Combustible liquid, Skin irritant, Eye irritant, May cause respiratory irritation | [1][4] |
| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed. | [1][5][6] |
| Incompatible Materials | Strong oxidizing agents | [1][5] |
Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][5][6] Adherence to local, regional, and national regulations is mandatory.[7][8]
Step-by-Step Guidance for Collection and Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., Nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat[1]
-
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[6]
-
-
Spill Management:
-
Storage Pending Disposal:
-
Arranging for Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound 97 2944-49-2 [sigmaaldrich.com]
- 4. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2,3-Dimethylanisole
This guide provides immediate, essential safety and logistical information for handling 2,3-Dimethylanisole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] | Prevents skin irritation and absorption.[1][3] Contaminated clothing should be removed and washed before reuse.[2][5][6] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[4] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[4] | Protects against respiratory irritation from inhaling mists or vapors.[1][3] |
Health Hazard Information
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2)[2]
-
Serious Eye Damage/Eye Irritation (Category 2)[2]
-
Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation[1][2][3]
-
Flammable liquids (Category 4)[2]
First Aid Procedures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If the person feels unwell, call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[2][6] If skin irritation occurs, seek medical advice.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][5] If present and easy to do, remove contact lenses.[2][5] Continue rinsing for at least 15 minutes.[2][4] If eye irritation persists, get medical attention.[2] |
| Ingestion | Clean the mouth with water.[2][4] Do NOT induce vomiting.[5] Seek medical attention.[2][4] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[2][5][6]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6]
-
Incompatible with strong oxidizing agents.[2]
Spill and Leak Procedures:
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][4]
-
Collect the absorbed material into suitable, closed containers for disposal.[2][4]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5][6][7]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C9H12O[3][8] |
| Molecular Weight | 136.19 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 195 °C |
| Melting Point | 29 °C[8] |
| Flash Point | 110 °C (closed cup) |
| Density | 0.984 g/mL at 25 °C |
| Solubility | Not miscible or difficult to mix in water.[8] |
Safety Workflow
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
